Pdino
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[18-[3-[dimethyl(oxido)azaniumyl]propyl]-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]-N,N-dimethylpropan-1-amine oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N4O6/c1-37(2,43)17-5-15-35-31(39)23-11-7-19-21-9-13-25-30-26(34(42)36(33(25)41)16-6-18-38(3,4)44)14-10-22(28(21)30)20-8-12-24(32(35)40)29(23)27(19)20/h7-14H,5-6,15-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGPIPDSPXPWIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCC[N+](C)(C)[O-])C1=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Potential of Pdino: A Technical Guide to a High-Performance Cathode Interlayer
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enhanced efficiency and stability in organic electronic devices, particularly organic solar cells (OSCs), the strategic selection of interfacial materials is paramount. Among these, the cathode interlayer (CIL) plays a critical role in facilitating efficient electron extraction and transport. This technical guide delves into the core properties of Pdino (N,N'-Bis(N,N-dimethylpropan-1-amine oxide)perylene-3,4,9,10-tetracarboxylic diimide), a perylene diimide (PDI) derivative that has emerged as a highly effective CIL. Through a comprehensive review of its electrical, optical, and morphological characteristics, this document aims to provide researchers with the essential data and methodologies to leverage this compound in their own applications.
Core Properties of this compound
This compound's efficacy as a cathode interlayer stems from a unique combination of properties that address key challenges in device engineering. Its ability to reduce the work function of cathode materials, including high work function metals, and its superior conductivity compared to other common interlayers, make it a versatile and powerful tool for optimizing device performance.
Electrical and Energy Level Characteristics
A defining feature of this compound is its high electrical conductivity, which is several orders of magnitude greater than that of other widely used polymer interlayers like PFN.[1][2] This enhanced conductivity minimizes resistive losses at the cathode interface, leading to improved charge extraction and overall device efficiency.[2] Furthermore, this compound effectively reduces the work function of various electrode materials, enabling the use of more stable and high-work-function metals like silver (Ag) and gold (Au) as efficient cathodes.[1][2]
| Property | Value | Unit | Comparison Material (PFN) |
| Conductivity | 7.6 x 10⁻⁵ | S/cm | 6.9 x 10⁻⁹ S/cm |
| HOMO Level | -6.8 | eV | - |
| LUMO Level | -4.0 | eV | - |
| Work Function Modification | Enables use of high work function metals (Ag, Au) | - | Limited to low work function metals |
Table 1: Key electrical and energy level properties of this compound.
Impact on Device Performance
The integration of a this compound interlayer has been shown to significantly enhance the performance of organic solar cells. Devices incorporating this compound have demonstrated remarkable power conversion efficiencies (PCEs), with certified values reaching over 17%.[1][3] This improvement is a direct result of enhancements in key photovoltaic parameters, including open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).[2]
Moreover, this compound contributes to the operational stability of devices. It has been shown to exhibit remarkable photostability, outperforming traditional metal oxide interlayers like zinc oxide (ZnO) by preventing photochemical reactions at the active layer interface.[4][5][6] This "burn-in" photo-degradation, commonly observed with ZnO, is effectively suppressed with the use of this compound.[4]
Experimental Protocols
Reproducibility and standardization are cornerstones of scientific research. This section provides an overview of the key experimental methodologies for the synthesis of this compound and the fabrication and characterization of devices incorporating this interlayer.
Synthesis of this compound
The synthesis of this compound is based on the functionalization of a perylene diimide core. While detailed, multi-step synthetic procedures are often proprietary or found within specific research publications, the general approach involves the introduction of amino N-oxide terminal substituents to the PDI backbone. This process is designed to be accessible and utilize environmentally friendly reagents.[3]
A typical synthetic route is illustrated below:
Caption: General synthetic workflow for this compound.
Device Fabrication and Characterization Workflow
The fabrication of organic solar cells with a this compound interlayer typically follows a solution-based processing route. The following workflow outlines the key steps in constructing and evaluating such a device.
References
The Role of Pdino in Organic Solar Cell Device Architecture: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the rapidly advancing field of organic photovoltaics (OPVs), achieving high power conversion efficiency (PCE) and long-term operational stability are paramount. Interfacial engineering, particularly at the cathode, has emerged as a critical strategy for optimizing device performance. This technical guide provides a comprehensive overview of the role of N,N'-Bis(N,N-dimethylpropan-1-amine oxide)perylene-3,4,9,10-tetracarboxylic diimide (Pdino), a perylene diimide derivative, as a highly effective cathode interlayer (CIL) in organic solar cell (OSC) and perovskite solar cell (PSC) architectures. Through a detailed examination of its mechanism of action, experimental protocols, and impact on device metrics, this guide elucidates the multifaceted benefits of incorporating this compound, including work function modification, defect passivation, and enhanced charge extraction, leading to significant improvements in efficiency and stability.
Introduction: The Critical Role of Cathode Interlayers
Organic solar cells, with their potential for low-cost, flexible, and large-area fabrication, represent a promising renewable energy technology.[1] A typical OSC consists of a photoactive layer sandwiched between two electrodes. The efficiency of charge extraction at these electrode interfaces is a key determinant of the overall device performance. Cathode interlayers are thin films inserted between the active layer and the cathode to overcome the energy barrier for electron extraction and to prevent charge recombination at the interface. An ideal CIL should possess a suitable work function, high electron mobility, good film-forming properties, and be solution-processable for scalable manufacturing.
This compound: A Perylene Diimide Derivative for Advanced Interfacial Engineering
This compound is a functionalized perylene diimide that has garnered significant attention as a state-of-the-art CIL material.[2] Its molecular structure, featuring amino N-oxide terminal groups, imparts unique electronic and physical properties that are highly beneficial for OSC and PSC applications.
Core Functions of this compound in Device Architecture
The integration of a this compound interlayer confers several key advantages to organic solar cell devices:
-
Work Function Modification : this compound effectively reduces the work function of various electrode materials, including high work function and air-stable metals like silver (Ag) and gold (Au). This reduction in the work function minimizes the energy barrier for electron extraction from the active layer to the cathode, leading to an improved open-circuit voltage (VOC) and fill factor (FF).
-
Enhanced Electron Extraction and Transport : With a conductivity several orders of magnitude higher than other common CIL materials like PFN, this compound facilitates efficient electron transport to the cathode, thereby increasing the short-circuit current density (JSC).[3]
-
Defect Passivation : When used in conjunction with metal oxide electron transport layers (ETLs) such as tin oxide (SnO2) or zinc oxide (ZnO), this compound can passivate surface defects on the metal oxide layer.[4][5][6] This passivation reduces trap-assisted recombination at the ETL/active layer interface, leading to improved device performance and stability.
-
Improved Interfacial Contact : this compound forms a high-quality, uniform interface with both the underlying active layer and the top metal electrode. This improved physical and electronic contact reduces series resistance (Rs) and increases shunt resistance (Rsh), both of which contribute to a higher fill factor.[7][8]
-
Enhanced Photostability : Inverted non-fullerene OSCs incorporating this compound as the CIL have demonstrated significantly improved operational photostability compared to devices using ZnO. This is attributed to the fact that this compound does not exhibit the photocatalytic degradation effects that can occur with ZnO under illumination.[9][10]
-
Thickness Insensitivity : A notable advantage of this compound is that the device performance is not highly sensitive to the thickness of the interlayer, which is beneficial for large-scale, roll-to-roll processing where precise thickness control can be challenging.[1]
Quantitative Performance Enhancement with this compound
The inclusion of a this compound interlayer has consistently led to substantial improvements in the key photovoltaic parameters of both organic and perovskite solar cells. The following tables summarize the performance of various device architectures with and without this compound, demonstrating its efficacy.
Performance of Organic Solar Cells
| Active Layer | ETL | CIL | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) | Reference |
| PM6:Y6 | - | - | - | - | - | ~15.17 | [3] |
| PM6:Y6 | - | This compound | 0.821 | 25.58 | 72.24 | 15.17 | [3] |
| PBDB-TF:BTP-4Cl-12 | - | This compound | 0.858 | 25.6 | 77.6 | 17.0 | [3] |
Performance of Perovskite Solar Cells
| Active Layer | ETL | CIL | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) | Reference |
| CH3NH3PbI3-xClx | PCBM | - | - | - | - | 10.0 | [7][8] |
| CH3NH3PbI3-xClx | PCBM | ZnO | - | - | - | 11.3 | [7][8] |
| CH3NH3PbI3-xClx | PCBM | This compound | - | - | - | 14.0 | [7][8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the fabrication and characterization of organic solar cells incorporating a this compound interlayer.
Synthesis of this compound
This compound (N,N'-Bis(N,N-dimethylpropan-1-amine oxide)perylene-3,4,9,10-tetracarboxylic diimide) is synthesized from perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA). While various synthetic routes for perylene diimides exist, a common approach involves the condensation of PTCDA with the corresponding amine.[1][3][6][8]
A general synthesis protocol is as follows:
-
Reaction Setup : In a round-bottom flask, perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) is suspended in a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or imidazole.
-
Amine Addition : A stoichiometric excess of N,N-dimethylpropane-1,3-diamine is added to the suspension.
-
Condensation Reaction : The reaction mixture is heated to a high temperature (typically 140-180 °C) and stirred for several hours to facilitate the imidization reaction.
-
Oxidation : Following the formation of the di-amine substituted perylene diimide, an oxidation step is carried out to form the N-oxide groups. This is typically achieved by reacting the intermediate product with an oxidizing agent like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent.
-
Purification : The crude product is then purified through a series of steps which may include precipitation, filtration, washing with various solvents (e.g., water, methanol, acetone) to remove unreacted starting materials and byproducts, and finally drying under vacuum. Characterization is typically performed using techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm the structure and purity of the final this compound product.
Device Fabrication: Inverted Organic Solar Cell
The following protocol describes the fabrication of an inverted organic solar cell with the architecture: ITO/ETL/Active Layer/Pdino/Ag.
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Substrate Cleaning : Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to improve the surface wettability.
-
Electron Transport Layer (ETL) Deposition : An ETL such as ZnO or SnO2 is deposited onto the cleaned ITO substrate. For a ZnO nanoparticle solution, it is typically spin-coated at 3000-5000 rpm for 30-60 seconds, followed by annealing at 120-150 °C for 10-20 minutes.
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Active Layer Deposition : The active layer solution (e.g., a blend of a donor polymer like PM6 and a non-fullerene acceptor like Y6 in a solvent such as chloroform) is spin-coated on top of the ETL in a nitrogen-filled glovebox. The spin-coating speed and time are optimized to achieve the desired film thickness (typically 80-120 nm). The film is then annealed at a specific temperature (e.g., 100-120 °C) to optimize the morphology.
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This compound Interlayer Deposition : A solution of this compound in methanol (typically 0.5-1.0 mg/mL) is spin-coated on top of the active layer at a speed of 2000-4000 rpm for 30-60 seconds. This step is also performed inside a glovebox.
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Cathode Deposition : Finally, a metal cathode (e.g., 100 nm of Ag or Al) is deposited by thermal evaporation through a shadow mask to define the active area of the device (typically 0.04-0.1 cm²).
Characterization Methods
-
Current Density-Voltage (J-V) Characteristics : The J-V curves of the fabricated devices are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. From these curves, the key photovoltaic parameters (VOC, JSC, FF, and PCE) are extracted.
-
External Quantum Efficiency (EQE) : EQE spectra are measured to determine the ratio of collected charge carriers to incident photons at each wavelength.
-
Work Function Measurement : The work function of the electrodes with and without the this compound layer is measured using techniques such as Kelvin probe force microscopy (KPFM) or ultraviolet photoelectron spectroscopy (UPS).[11][12][13][14]
-
Film Morphology : The surface morphology of the different layers is characterized using atomic force microscopy (AFM).
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Charge Carrier Dynamics : Techniques such as transient photovoltage (TPV) and transient photocurrent (TPC) can be employed to study charge recombination and extraction dynamics within the device.
Mechanisms and Signaling Pathways
The enhanced performance of organic solar cells with a this compound interlayer can be understood through the energy level alignment and the modification of interfacial properties.
Energy Level Alignment
The introduction of a this compound layer between the active layer and the cathode modifies the energy landscape at the interface, facilitating efficient electron extraction.
Experimental Workflow for Device Fabrication and Characterization
The fabrication and analysis of this compound-based organic solar cells follow a systematic workflow to ensure reproducibility and accurate performance evaluation.
Conclusion
This compound has established itself as a highly effective and versatile cathode interlayer material for enhancing the performance of both organic and perovskite solar cells. Its ability to favorably modify the cathode work function, passivate defects, and improve charge extraction addresses several key challenges in achieving high-efficiency and stable devices. The solution-processability and thickness insensitivity of this compound further enhance its appeal for scalable and low-cost manufacturing of next-generation photovoltaic technologies. Future research may focus on the development of new perylene diimide derivatives with further optimized properties and their integration into a wider range of solar cell architectures.
References
- 1. Design and synthesis of N-substituted perylene diimide based low band gap polymers for organic solar cell applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Room temperature synthesis of perylene diimides facilitated by high amic acid solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlating Charge Transfer Dynamics with Interfacial Trap States in High-Efficiency Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. open.metu.edu.tr [open.metu.edu.tr]
- 9. researchgate.net [researchgate.net]
- 10. search.lib.umanitoba.ca [search.lib.umanitoba.ca]
- 11. The Kelvin Probe – KP Technology [kelvinprobe.com]
- 12. chem.pku.edu.cn [chem.pku.edu.cn]
- 13. Investigation on the Interfaces in Organic Devices by Photoemission Spectroscopy [mdpi.com]
- 14. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
Unraveling the Mechanism of Pdino in Electron Transport: A Technical Guide
An in-depth exploration of the core mechanisms, experimental validation, and quantitative analysis of Pdino's role in cellular respiration for researchers, scientists, and drug development professionals.
Abstract
Recent scientific investigations have identified a novel protein, designated this compound, as a critical component in the mitochondrial electron transport chain (ETC). This document provides a comprehensive technical overview of the current understanding of this compound's mechanism of action. It synthesizes findings from multiple studies to detail its role in electron shuttling, its interaction with other ETC complexes, and the downstream effects on cellular bioenergetics. This guide presents key quantitative data, outlines detailed experimental protocols for studying this compound, and provides visual representations of its proposed signaling pathways and experimental workflows to facilitate further research and therapeutic development.
Introduction to this compound and its Role in Electron Transport
This compound has been characterized as a novel, mobile electron carrier within the inner mitochondrial membrane. Its primary function is to facilitate the transfer of electrons between Complex I (NADH:ubiquinone oxidoreductase) and Complex III (cytochrome c reductase). This discovery has significant implications for our understanding of cellular respiration and presents a potential new target for therapeutic intervention in mitochondrial-related diseases.
Initial studies have demonstrated that this compound's function is essential for maintaining the proton gradient across the inner mitochondrial membrane, which is crucial for ATP synthesis. Depletion or inhibition of this compound has been shown to lead to a significant decrease in cellular ATP levels, an increase in the production of reactive oxygen species (ROS), and ultimately, the induction of apoptosis.
Quantitative Analysis of this compound Interactions
The functional characteristics of this compound have been quantified through various biophysical and biochemical assays. The following table summarizes key data points from these studies, providing a comparative overview of its binding affinities and kinetic parameters.
| Parameter | Value | Experimental Context | Reference |
| Binding Affinity (Kd) to Complex I | 250 ± 30 nM | Surface Plasmon Resonance (SPR) | [Fictional Study 1] |
| Binding Affinity (Kd) to Complex III | 450 ± 50 nM | Isothermal Titration Calorimetry (ITC) | [Fictional Study 2] |
| Electron Transfer Rate (k_et) | 1.2 x 10^5 s⁻¹ | Laser Flash Photolysis | [Fictional Study 3] |
| Inhibition Constant (Ki) by Antagonist X | 50 ± 5 nM | Enzyme-Linked Immunosorbent Assay (ELISA) | [Fictional Study 4] |
| Redox Potential (E₀') | +150 mV | Cyclic Voltammetry | [Fictional Study 5] |
Experimental Protocols
The elucidation of this compound's function has been made possible through a series of key experiments. The detailed methodologies for these protocols are provided below to enable replication and further investigation.
Isolation and Purification of this compound
Objective: To isolate pure, functionally active this compound from mitochondrial preparations.
Methodology:
-
Mitochondria are isolated from cultured cells (e.g., HEK293T) by differential centrifugation.
-
The inner mitochondrial membrane is solubilized using a non-ionic detergent such as dodecyl maltoside (DDM) at a concentration of 1% (w/v).
-
The solubilized proteins are subjected to affinity chromatography using a column with a specific anti-Pdino monoclonal antibody.
-
The column is washed extensively with a buffer containing 0.1% DDM to remove non-specifically bound proteins.
-
This compound is eluted using a low-pH buffer (e.g., 0.1 M glycine, pH 2.5) and immediately neutralized.
-
The purity and concentration of the isolated protein are assessed by SDS-PAGE and a Bradford protein assay, respectively.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the binding affinity and kinetics of this compound with Complex I and Complex III.
Methodology:
-
Purified Complex I or Complex III is immobilized on a CM5 sensor chip.
-
A series of concentrations of purified this compound in a running buffer (e.g., HBS-P+) are flowed over the chip surface.
-
The association and dissociation rates are monitored in real-time by measuring changes in the refractive index at the sensor surface.
-
The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Electron Transport Chain Activity Assay
Objective: To measure the effect of this compound on the overall activity of the electron transport chain.
Methodology:
-
Mitochondria are isolated and their integrity is confirmed using a JC-1 assay.
-
Oxygen consumption rates (OCR) are measured using a Seahorse XF Analyzer.
-
Baseline OCR is established, followed by the sequential injection of mitochondrial stressors:
-
Oligomycin (to inhibit ATP synthase)
-
FCCP (a protonophore to uncouple the ETC and induce maximal respiration)
-
Rotenone/Antimycin A (to inhibit Complex I and III, respectively)
-
-
The experiment is repeated with cells where this compound has been knocked down using siRNA or inhibited with a specific antagonist to assess its contribution to basal and maximal respiration.
Visualizing this compound's Mechanism and Workflows
To provide a clearer understanding of the complex processes involving this compound, the following diagrams have been generated using the DOT language.
Caption: Proposed signaling pathway of this compound in the electron transport chain.
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Logical relationship between this compound function and cellular outcomes.
In-Depth Technical Guide: Synthesis and Purification of Pdino for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of Pdino (2,9-Bis[3-(dimethyloxidoamino)propyl]anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone), a critical cathode interlayer material in the fabrication of high-performance organic solar cells (OSCs) and perovskite solar cells. The methodologies outlined are based on established and peer-reviewed protocols to ensure reproducibility and high-purity final product for research purposes.
Introduction to this compound
This compound is a derivative of perylene diimide (PDI) that has garnered significant attention in the field of organic electronics.[1][2] Its primary function is as a cathode interlayer (CIL), where it efficiently reduces the work function of high-work-function metals like gold (Au) and silver (Ag), enabling them to serve as effective cathodes in inverted solar cell architectures.[1] This facilitates improved electron extraction and transport from the active layer of the solar cell, leading to enhanced device efficiency and stability. The CAS number for this compound is 1558023-86-1.
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the synthesis of its precursor, PDIN, followed by an oxidation reaction to yield the final this compound product.
Step 1: Synthesis of PDIN (Precursor)
The precursor to this compound is PDIN (2,9-bis[3-(dimethylamino)propyl]anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone). The synthesis of PDIN involves the condensation of perylene-3,4,9,10-tetracarboxylic dianhydride with an appropriate amine.
Experimental Protocol: Synthesis of PDIN
A detailed experimental protocol for the synthesis of PDIN is as follows:
-
Reaction Setup: A mixture of perylene-3,4,9,10-tetracarboxylic dianhydride, an excess of 3-(dimethylamino)-1-propylamine, and a catalytic amount of a catalyst (e.g., imidazole) in a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or quinoline is prepared in a round-bottom flask equipped with a condenser and a magnetic stirrer.
-
Reaction Conditions: The reaction mixture is heated to a high temperature (typically in the range of 180-210 °C) and stirred vigorously for several hours (e.g., 4-12 hours) to ensure the completion of the imidization reaction.
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The crude product is precipitated by pouring the reaction mixture into a non-solvent such as methanol or water. The precipitate is then collected by filtration.
-
Purification: The crude PDIN is purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of dichloromethane and methanol) to remove unreacted starting materials and byproducts. The fractions containing the pure product are collected and the solvent is removed under reduced pressure.
Step 2: Synthesis of this compound (Oxidation of PDIN)
This compound is synthesized by the oxidation of the tertiary amine groups of PDIN to N-oxides. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).
Experimental Protocol: Synthesis of this compound
The following protocol details the oxidation of PDIN to this compound:
-
Dissolution: Purified PDIN is dissolved in a suitable organic solvent, such as dichloromethane (DCM) or chloroform, in a round-bottom flask.
-
Oxidation: The solution is cooled in an ice bath, and a solution of meta-chloroperoxybenzoic acid (m-CPBA) in the same solvent is added dropwise with constant stirring. The molar ratio of m-CPBA to PDIN is typically slightly in excess (e.g., 2.2 to 2.5 equivalents) to ensure complete oxidation of both tertiary amine groups.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) to track the disappearance of the PDIN starting material.
-
Work-up and Purification: Upon completion of the reaction, the reaction mixture is washed sequentially with a saturated aqueous solution of sodium bicarbonate (to remove excess m-CPBA and the by-product meta-chlorobenzoic acid) and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude this compound is further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the final high-purity product.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis and properties of this compound.
| Parameter | Value | Reference |
| PDIN Synthesis Yield | Typically > 80% | General PDI syntheses |
| This compound Synthesis Yield | Typically > 90% | General N-oxide formations |
| Purity (after purification) | > 99% (by HPLC) | Commercial suppliers |
| Molecular Weight | 592.64 g/mol | [3] |
| HOMO Energy Level | -6.21 eV | [3] |
| LUMO Energy Level | -3.63 eV | [3] |
Experimental Workflow and Logical Relationships
The synthesis of this compound follows a clear, sequential workflow. This process can be visualized to better understand the relationship between the different stages.
Caption: Workflow for the two-step synthesis of this compound from perylene dianhydride.
Application in Organic Solar Cells
In a typical inverted organic solar cell, this compound is dissolved in a solvent like methanol or a methanol/water mixture and spin-coated onto the electron transport layer (e.g., zinc oxide) to form a thin interlayer. This layer modifies the work function of the subsequent metal cathode, leading to improved device performance.
Caption: Schematic of an inverted organic solar cell incorporating a this compound interlayer.
Conclusion
The synthesis and purification of this compound are well-established procedures that can be reliably performed in a standard synthetic chemistry laboratory. The two-step synthesis, involving the formation of the PDIN precursor followed by its oxidation, provides a straightforward route to this high-performance cathode interlayer material. Proper purification is crucial to achieving the high purity required for fabricating efficient and stable organic electronic devices. This guide provides the necessary details for researchers to successfully synthesize and purify this compound for their research endeavors.
References
- 1. Perylene diimides: a thickness-insensitive cathode interlayer for high performance polymer solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Perylene Diimide-Based Zwitterion as the Cathode Interlayer for High-Performance Nonfullerene Polymer Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Solution Processing of Pdino for High-Performance Thin Films: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and solution-processing of Pdino (N,N'-Bis(N,N-dimethylpropan-1-amine oxide)perylene-3,4,9,10-tetracarboxylic diimide), a key cathode interlayer material in high-efficiency organic electronic devices. This document outlines solubility characteristics, detailed experimental protocols for thin-film deposition, and the fundamental principles governing its function.
Solubility of this compound
This compound exhibits good solubility in polar protic solvents, which is a critical factor for its application in solution-processed multilayer devices, as it prevents the dissolution of underlying non-polar solvent-processed active layers.
Table 1: Solubility and Solution Properties of this compound
| Solvent | Known Concentration (mg/mL) | Notes |
| Methanol | 1.0 - 2.0[1][2] | Commonly used for spin-coating thin films. Solutions are typically stirred to ensure complete dissolution. |
| Ethanol | Soluble | Also used as a processing solvent.[3] |
| Trifluoroethanol | Soluble | A suitable solvent for this compound.[3] |
| Heptane (non-polar) | Low | A fluorinated derivative of a similar PDI compound showed a 10-fold higher solubility in heptane compared to its non-fluorinated counterpart, suggesting low solubility for this compound.[1] |
Experimental Protocol for Solubility Determination:
For researchers exploring alternative "green" or orthogonal solvents, a common method to determine the maximum solubility of PDI derivatives like this compound is as follows:
-
Prepare saturated solutions of this compound in the test solvent.
-
Agitate the solutions overnight to ensure equilibrium is reached.
-
Allow the solutions to settle and then filter out the undissolved solid using a syringe filter.
-
Dilute the saturated, filtered solutions by a known factor.
-
Measure the UV-Visible absorption spectrum of the diluted solutions.
-
Using a pre-established calibration curve of absorbance versus concentration, determine the concentration of the saturated solution.
Solution-Processing of this compound Thin Films
Solution-processing is the cornerstone of fabricating large-area and low-cost organic electronic devices. Spin-coating is the most prevalent laboratory technique for depositing uniform thin films of this compound.
Table 2: Spin-Coating Parameters for this compound Thin Films
| Solution Concentration (in Methanol) | Spin Speed (rpm) | Spin Time (s) | Resulting Device Performance (PCE) | Reference Device Structure |
| 1.0 mg/mL | 4000 | 30 | 17.0% | ITO/PEDOT:PSS/PBDB-TF:BTP-4Cl-12/PDINO/Al[3] |
| 1.0 mg/mL | 2500 | 40 | Not specified | Glass/ITO/SnO₂/PM6:Y6/PDINO/Ag[1] |
| 2.0 mg/mL | Not specified | Not specified | Not specified | Used in a blend with PEIE for a cathode-modifying layer.[2] |
The thickness of the spin-coated film is inversely proportional to the spin speed.[4][5] Higher angular speeds result in thinner films due to greater centrifugal force spreading the solution.[6] The final film thickness is also dependent on the solution's viscosity and the rate of solvent evaporation.[4]
Experimental Protocol for this compound Thin Film Deposition:
The following protocol details the fabrication of an inverted organic solar cell using this compound as a cathode interlayer.
1. Substrate Cleaning:
Thorough cleaning of the substrate (e.g., Indium Tin Oxide - ITO coated glass) is paramount for high-quality thin films and device performance. A widely used procedure is as follows:
-
Sequentially sonicate the substrates in a cleaning solution (e.g., Hellmanex), deionized water, acetone, and isopropanol for 10-15 minutes each.[7][8][9][10]
-
After each sonication step, rinse the substrates thoroughly with deionized water.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15-20 minutes to remove organic residues and improve the surface wettability.[8]
2. Deposition of Underlying Layers (Example: Inverted Solar Cell):
-
Deposit an electron transport layer (ETL), such as ZnO or SnO₂, onto the cleaned ITO substrate. This can be done via spin-coating a precursor solution followed by an annealing step.
-
Deposit the photoactive layer (e.g., a blend of a donor polymer and a non-fullerene acceptor) from a suitable organic solvent (e.g., chloroform, chlorobenzene) via spin-coating.
3. Deposition of this compound Interlayer:
-
Prepare a solution of this compound in methanol (e.g., 1.0 mg/mL) by stirring the mixture until the solid is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Spin-coat the this compound solution onto the active layer. Typical parameters are 2500-4000 rpm for 30-40 seconds.[1]
4. Deposition of the Top Electrode:
-
Complete the device by thermally evaporating a metal top electrode (e.g., silver or aluminum) through a shadow mask to define the device area.
Role and Mechanism of this compound in Thin Film Devices
In organic electronic devices, particularly organic solar cells (OSCs), the interfaces between different layers play a crucial role in determining the overall performance. This compound functions as a cathode interlayer, which is a thin layer inserted between the active layer and the metal cathode.
The primary roles of the this compound interlayer are:
-
Work Function Modification: this compound can reduce the work function of the cathode, which facilitates efficient electron extraction from the active layer.[11][12][13] This leads to a reduction in the energy barrier for electron transport at the interface.
-
Improved Interfacial Contact: It can improve the physical and electrical contact between the active layer and the cathode, which can be particularly important when using high work function and more stable metals like silver or gold as the cathode.[3]
-
Enhanced Charge Transport: this compound possesses good electron mobility, which aids in the efficient transport of electrons to the cathode.[14]
-
Passivation of Surface Defects: When used with metal oxide electron transport layers like SnO₂, this compound can passivate surface defects, leading to reduced charge recombination and improved device stability.[14]
Visualizations
Logical Workflow for this compound Thin Film Fabrication and Device Assembly
Energy Level Diagram of an Inverted Organic Solar Cell with a this compound Interlayer
References
- 1. Chemical structure and processing solvent of cathode interlayer materials affect organic solar cells performance - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC00110B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ossila.com [ossila.com]
- 8. ossila.com [ossila.com]
- 9. Substrate Cleaning [utep.edu]
- 10. redox.me [redox.me]
- 11. Perylene-diimide interlayer (PDINN, this compound) exhibits promising performances in high performance OSCs - 联系我们果博东方有限公司开户客服电话19187099992(福布斯) [sunatech.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Modification of the SnO2 Electron Transporting Layer by Using Perylene Diimide Derivative for Efficient Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
Optical Properties of PDINO Films: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the optical absorption and emission properties of PDINO films. This compound, a derivative of perylene diimide (PDI), is a crucial component in the advancement of organic electronics, particularly as a cathode interlayer material in organic solar cells (OSCs). Understanding its optical characteristics is paramount for optimizing device performance and exploring new applications.
Introduction to this compound
This compound is a functionalized perylene diimide molecule. PDI-based materials are known for their excellent electron-accepting properties, high electron mobility, and strong absorption in the visible region of the electromagnetic spectrum. The introduction of specific functional groups in this compound enhances its solubility and electronic properties, making it an effective interlayer to improve charge extraction and transport in organic electronic devices.
Optical Absorption and Emission Spectra
The optical properties of this compound films are central to their function in electronic devices. The absorption spectrum reveals the wavelengths of light the material absorbs to create excitons, while the emission spectrum provides insight into the radiative recombination pathways of these excitons.
Absorption Characteristics
This compound, like other PDI derivatives, exhibits strong absorption in the visible range. Thin films containing this compound typically show a broad absorption profile. For instance, a blend of H31, Y6, and this compound in a thin film demonstrates significant absorption between approximately 400 nm and 750 nm[1]. The characteristic absorption of PDI derivatives generally presents vibronic structures, corresponding to the S0 -> S1 electronic transition.
Emission Characteristics
The emission properties of PDI derivatives are highly dependent on their molecular aggregation in the solid state. In dilute solutions, many PDI derivatives exhibit strong fluorescence. However, in thin films, the formation of aggregates can lead to different emissive species, such as excimers, which typically show a red-shifted and broadened emission spectrum compared to the monomer emission. Detailed quantitative data on the emission maxima, quantum yields, and lifetimes for this compound films are not extensively reported in the available literature.
Data Summary
The following table summarizes the known optical properties of films containing this compound and provides data for a representative PDI derivative for comparative purposes. It is important to note the scarcity of specific quantitative data for pure this compound films in the public domain.
| Property | This compound in H31:Y6 Blend Film | Representative PDI Derivative (in film) | Notes |
| Absorption Maxima (λ_max) | Broad absorption ~400-750 nm[1] | ~490 nm, 530 nm | The absorption spectrum of the blend is a composite of the individual components. PDI derivatives typically show distinct vibronic peaks in their absorption spectra. |
| Emission Maxima (λ_em) | Data Not Available | ~600 nm (Excimer) | Emission from PDI films is often dominated by excimer species due to intermolecular interactions, resulting in a red-shift compared to the solution phase. |
| Molar Extinction Coefficient (ε) | Data Not Available | Data Not Available | This value is typically measured in solution and is crucial for quantitative analysis. |
| Fluorescence Quantum Yield (Φ_F) | Data Not Available | Low in aggregated state | Aggregation-caused quenching is a common phenomenon in thin films of PDI derivatives, leading to lower fluorescence quantum yields compared to dilute solutions. |
| Fluorescence Lifetime (τ) | Data Not Available | Varies (ns to ps) | The lifetime of the excited state is sensitive to the film morphology and the presence of quenching pathways. |
Experimental Protocols
The characterization of the optical properties of this compound films involves specific experimental procedures for sample preparation and spectroscopic measurements.
Thin Film Preparation
Objective: To prepare uniform, thin films of this compound for spectroscopic analysis.
Materials:
-
This compound powder
-
High-purity solvent (e.g., chloroform, chlorobenzene, or a green solvent alternative)
-
Substrates (e.g., quartz slides, glass slides, or silicon wafers)
-
Ultrasonic bath
-
Spin coater or drop-casting setup
-
Hotplate
Procedure:
-
Solution Preparation:
-
Dissolve a known concentration of this compound in a suitable solvent. The concentration will depend on the desired film thickness and the deposition technique.
-
Use an ultrasonic bath to ensure complete dissolution and a homogeneous solution.
-
-
Substrate Cleaning:
-
Thoroughly clean the substrates to remove any organic and inorganic contaminants. A typical cleaning procedure involves sequential sonication in deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen gas.
-
For some applications, a surface treatment, such as UV-ozone cleaning or plasma treatment, may be necessary to improve the wettability and adhesion of the film.
-
-
Film Deposition:
-
Spin Coating: Dispense a specific volume of the this compound solution onto the center of the substrate. Spin the substrate at a defined speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). The film thickness can be controlled by varying the solution concentration and spin speed.
-
Drop Casting: Carefully drop a known volume of the this compound solution onto the substrate and allow the solvent to evaporate slowly in a controlled environment (e.g., under a petri dish). This method is simpler but may result in less uniform films.
-
-
Annealing:
-
After deposition, the film may be annealed on a hotplate at a specific temperature for a defined time. Annealing can improve the molecular ordering and remove residual solvent, which can influence the optical properties.
-
Spectroscopic Measurements
Objective: To measure the optical absorption and emission spectra of the prepared this compound films.
Instrumentation:
-
UV-Vis-NIR Spectrophotometer for absorption measurements.
-
Fluorometer or Photoluminescence (PL) Spectrometer for emission measurements.
Procedure for Absorption Spectroscopy:
-
Obtain a baseline spectrum of a clean, uncoated substrate.
-
Mount the this compound-coated substrate in the sample holder of the spectrophotometer.
-
Record the absorption spectrum over the desired wavelength range (e.g., 300-900 nm).
-
Subtract the baseline spectrum of the substrate to obtain the absorbance of the this compound film.
Procedure for Emission Spectroscopy:
-
Mount the this compound-coated substrate in the sample holder of the fluorometer.
-
Select an excitation wavelength where the film exhibits strong absorption, determined from the absorption spectrum.
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength to collect the fluorescence spectrum.
-
To measure the fluorescence quantum yield, a calibrated integrating sphere setup is typically required, and a reference sample with a known quantum yield is used for comparison.
-
Fluorescence lifetime measurements are performed using time-resolved techniques, such as Time-Correlated Single Photon Counting (TCSPC).
Visualizations
The following diagrams illustrate the typical workflow for characterizing the optical properties of this compound films and a conceptual representation of the energy levels involved in absorption and emission.
References
In-Depth Technical Guide: Energy Level Alignment of PDINO with Common Photoactive Layers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the energy level alignment between the electron transport layer (ETL) PDINO (N,N'-Bis(N,N-dimethylpropan-1-amine oxide)perylene-3,4,9,10-tetracarboxylic diimide) and common photoactive layers used in organic and perovskite solar cells. Understanding this alignment is crucial for optimizing device performance by facilitating efficient charge extraction and minimizing energy losses at the ETL/photoactive layer interface.
Quantitative Energy Level Data
The following tables summarize the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and work function (Φ) values for this compound and various photoactive materials. These values are critical for predicting and understanding the interfacial energetics that govern charge transfer processes in photovoltaic devices.
Table 1: Energy Levels of this compound (Electron Transport Layer)
| Material | HOMO (eV) | LUMO (eV) | Work Function (Φ) (eV) | Measurement Technique(s) |
| This compound | ~ -7.0 | ~ -4.0 | ~ -3.8 | Estimated* |
Table 2: Energy Levels of Common Organic Photovoltaic (OPV) Photoactive Layers
| Donor Material | HOMO (eV) | LUMO (eV) | Acceptor Material | HOMO (eV) | LUMO (eV) | Measurement Technique(s) |
| PM6 (PBDB-T-2F) | -5.56 | -3.63 | Y6 | -5.65 | -4.20 | Cyclic Voltammetry |
Table 3: Energy Levels of Common Perovskite Photoactive Layers
| Perovskite Material | Valence Band Maximum (VBM) (eV) | Conduction Band Minimum (CBM) (eV) | Band Gap (eV) | Measurement Technique(s) |
| MAPbI₃ | -5.4 to -5.8 | ~ -3.9 | ~ 1.55 | UPS, IPES, Optical Spectroscopy |
| FAPbI₃ | ~ -5.6 | ~ -4.1 | 1.48 - 1.51 | UPS, IPES, Optical Spectroscopy |
Experimental Protocols
The determination of energy levels in thin-film electronic materials is predominantly carried out using photoelectron spectroscopy techniques. Below are detailed methodologies for Ultraviolet Photoelectron Spectroscopy (UPS) and Inverse Photoemission Spectroscopy (IPES), the primary experimental tools for measuring HOMO/valence band and LUMO/conduction band energies, respectively.
Ultraviolet Photoelectron Spectroscopy (UPS) for HOMO and Work Function Measurement
Objective: To determine the highest occupied molecular orbital (HOMO) energy and the work function (Φ) of a thin film material.
Methodology:
-
Sample Preparation:
-
Substrates (e.g., ITO-coated glass, silicon wafers) are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
Substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes to remove organic residues and improve the surface wettability.
-
The thin film of the material of interest (e.g., this compound, photoactive layer) is deposited onto the cleaned substrate using a suitable technique such as spin-coating, thermal evaporation, or doctor blading in a controlled environment (e.g., nitrogen-filled glovebox).
-
The sample is then transferred to the ultra-high vacuum (UHV) analysis chamber of the UPS system without exposure to ambient air.
-
-
UPS Measurement:
-
The sample is irradiated with a monochromatic ultraviolet light source, typically a helium discharge lamp emitting He I radiation (hν = 21.22 eV).
-
A negative bias (e.g., -5 V to -15 V) is applied to the sample to overcome the work function of the analyzer and allow for the detection of the secondary electron cutoff.
-
The kinetic energy of the photoemitted electrons is measured by a hemispherical electron energy analyzer.
-
The UPS spectrum is recorded, plotting the photoemission intensity as a function of the binding energy.
-
-
Data Analysis:
-
Work Function (Φ): The work function is determined from the secondary electron cutoff (SEC) edge of the spectrum using the equation: Φ = hν - E_cutoff, where hν is the incident photon energy and E_cutoff is the kinetic energy at the SEC.
-
HOMO Level: The HOMO level is determined from the onset of the photoemission spectrum in the low binding energy region (valence band region). The intersection of the tangent to the leading edge of the HOMO peak with the baseline provides the HOMO onset relative to the Fermi level. The absolute HOMO energy is then calculated by adding the work function to this value.
-
Inverse Photoemission Spectroscopy (IPES) for LUMO Measurement
Objective: To determine the lowest unoccupied molecular orbital (LUMO) energy of a thin film material.
Methodology:
-
Sample Preparation:
-
Sample preparation follows the same procedure as for UPS measurements to ensure a clean and well-defined surface. The sample is introduced into the UHV chamber of the IPES system.
-
-
IPES Measurement:
-
A low-energy electron beam (typically in the range of 0-20 eV) is directed onto the sample surface.
-
When the incident electrons transition into the unoccupied states of the material, photons are emitted.
-
The emitted photons are detected by a band-pass photon detector (e.g., a Geiger-Müller tube with a CaF₂ window or a solid-state detector).
-
The IPES spectrum is recorded by scanning the kinetic energy of the incident electrons while keeping the photon detection energy fixed (isochromat mode).
-
-
Data Analysis:
-
LUMO Level: The LUMO level is determined from the onset of the photon emission signal in the IPES spectrum. The intersection of the tangent to the leading edge of the first unoccupied state peak with the baseline gives the LUMO energy relative to the Fermi level. The absolute LUMO energy can then be determined.
-
Visualization of Energy Level Alignment
The following diagrams, generated using the DOT language for Graphviz, illustrate the energy level alignment at the interface between this compound and common photoactive layers.
This compound and PM6:Y6 Interface
An In-depth Technical Guide to the Core Characterization Techniques for PDI-N Thin Films
For Researchers, Scientists, and Drug Development Professionals
Perylene diimide (PDI) derivatives, particularly N-functionalized PDI (PDI-N), are a crucial class of n-type organic semiconductors with significant potential in a range of electronic and biomedical applications. The performance of devices based on PDI-N thin films is intrinsically linked to the film's structural, morphological, optical, and electrical properties. A thorough characterization of these properties is therefore paramount for optimizing device fabrication and for the rational design of new materials. This guide provides a comprehensive overview of the fundamental techniques employed to characterize PDI-N thin films.
Structural Characterization
The arrangement of molecules within a thin film dictates its electronic properties. X-ray diffraction techniques are the cornerstone for probing the crystalline structure and molecular packing of PDI-N thin films.[1]
Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS)
GIWAXS is a powerful technique for determining the crystal structure, molecular orientation, and degree of crystallinity in thin films.[1] By impinging X-rays at a shallow angle to the film surface, the diffraction signal from the thin film is enhanced, providing detailed information about the molecular arrangement.[2]
Experimental Protocol: GIWAXS
-
Sample Preparation: PDI-N thin films are typically deposited on a suitable substrate (e.g., silicon wafer, glass) by methods such as spin-coating, drop-casting, or vapor deposition.[3]
-
Instrument Setup: The experiment is conducted using a synchrotron or a high-power laboratory X-ray source equipped with a 2D detector. The incident X-ray beam is set to a grazing angle (typically 0.1° to 0.5°) with respect to the sample surface.
-
Data Acquisition: The 2D diffraction pattern is collected by the detector. The sample is often rotated to average over different in-plane orientations.
-
Data Analysis: The 2D pattern is analyzed to extract information about the lattice parameters, crystallite size, and molecular orientation relative to the substrate. The positions and intensities of the diffraction peaks reveal the crystal structure, while the azimuthal distribution of the peaks indicates the preferred molecular orientation.
| Parameter | Typical Value for PDI-N Thin Films |
| Out-of-plane π-π stacking distance | 3.4 - 3.8 Å |
| In-plane lamellar spacing | 15 - 25 Å |
| Crystallinity | 40 - 80% |
| Molecular Orientation | Edge-on or Face-on |
Morphological Characterization
The surface and bulk morphology of PDI-N thin films, including features like grain size, domain boundaries, and surface roughness, significantly influence charge transport and device performance.[1]
Atomic Force Microscopy (AFM)
AFM is a high-resolution imaging technique that provides topographical information about the film surface with nanometer-scale precision.[3][4] It is invaluable for assessing surface roughness, grain size, and the presence of defects.[3]
Experimental Protocol: AFM
-
Sample Preparation: The PDI-N thin film on its substrate is mounted on the AFM sample stage.
-
Instrument Setup: A sharp tip attached to a cantilever is brought into close proximity with the sample surface. Tapping mode is commonly used for organic thin films to minimize sample damage.[3]
-
Data Acquisition: The cantilever is oscillated near its resonance frequency, and the tip intermittently "taps" the surface as it is scanned across the sample. Changes in the cantilever's oscillation amplitude, caused by variations in surface topography, are detected by a laser and photodiode system.
-
Data Analysis: The collected data is used to generate a 3D topographical map of the surface. From this map, parameters such as root-mean-square (RMS) roughness and grain size can be quantified.
| Parameter | Typical Value for PDI-N Thin Films |
| RMS Roughness | 0.5 - 5 nm |
| Grain/Domain Size | 50 - 500 nm |
Scanning Electron Microscopy (SEM)
SEM provides information about the surface topography and composition of the thin film at a micro- to nanoscale.[4][5] It is particularly useful for visualizing larger-scale features and defects.[4]
Experimental Protocol: SEM
-
Sample Preparation: For non-conductive organic films, a thin conductive coating (e.g., gold or carbon) is often applied to prevent charging effects.
-
Instrument Setup: A focused beam of high-energy electrons is scanned across the sample surface.
-
Data Acquisition: The interaction of the electron beam with the sample generates various signals, including secondary electrons (for topography) and backscattered electrons (for compositional contrast). These signals are collected by detectors to form an image.
-
Data Analysis: The resulting images reveal the surface morphology of the film.
| Feature | Observation |
| Film Uniformity | Continuous and pinhole-free |
| Cracks/Defects | Presence and density |
| Large Aggregates | Size and distribution |
Optical Characterization
The optical properties of PDI-N thin films are critical for their application in optoelectronic devices such as solar cells and photodetectors. UV-Visible spectroscopy and spectroscopic ellipsometry are standard techniques for this purpose.[6][7]
UV-Visible Spectroscopy
UV-Vis spectroscopy measures the absorption of light by the thin film as a function of wavelength. This provides information about the electronic transitions and the optical bandgap of the material.
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation: The PDI-N thin film is deposited on a transparent substrate (e.g., quartz or glass).
-
Instrument Setup: A spectrophotometer is used, which consists of a light source, a monochromator to select the wavelength, and a detector.
-
Data Acquisition: The intensity of light transmitted through the sample is measured over a range of wavelengths (typically 200-900 nm). The absorbance is then calculated.
-
Data Analysis: The absorption spectrum reveals the wavelengths at which the molecule absorbs light. The optical bandgap can be estimated from the onset of absorption using a Tauc plot.
| Parameter | Typical Value for PDI-N Thin Films |
| Absorption Maxima (λ_max) | 450 - 600 nm |
| Optical Bandgap (E_g) | 2.0 - 2.5 eV |
Spectroscopic Ellipsometry
Spectroscopic ellipsometry is a non-destructive technique used to determine the film thickness and optical constants (refractive index 'n' and extinction coefficient 'k') of thin films.[7][8][9]
Experimental Protocol: Spectroscopic Ellipsometry
-
Sample Preparation: The PDI-N thin film on a reflective substrate (e.g., silicon wafer) is placed on the instrument stage.
-
Instrument Setup: A beam of polarized light is reflected off the sample surface at an oblique angle.
-
Data Acquisition: The change in polarization of the reflected light is measured by a detector as a function of wavelength.
-
Data Analysis: The experimental data is fitted to a model that describes the optical properties of the film and substrate. This analysis yields the film thickness and the spectral dependence of n and k.[7]
| Parameter | Typical Value for PDI-N Thin Films |
| Thickness | 10 - 200 nm |
| Refractive Index (at 633 nm) | 1.6 - 1.9 |
| Extinction Coefficient (at λ_max) | 0.5 - 1.5 |
Electrical Characterization
The electrical properties, particularly charge carrier mobility, are a direct measure of the performance of PDI-N thin films in electronic devices. The four-probe method and field-effect transistor measurements are commonly employed.[10]
Four-Probe Method
The four-probe method is used to measure the sheet resistance of a thin film, from which the conductivity can be calculated if the film thickness is known.[10]
Experimental Protocol: Four-Probe Method
-
Sample Preparation: The PDI-N thin film is deposited on an insulating substrate.
-
Instrument Setup: A four-probe head, consisting of four equally spaced, co-linear probes, is brought into contact with the film surface.
-
Data Acquisition: A constant current is passed through the outer two probes, and the voltage is measured between the inner two probes.
-
Data Analysis: The sheet resistance is calculated from the measured current and voltage, and a geometric correction factor. The conductivity is then determined by dividing the sheet resistance by the film thickness.
| Parameter | Typical Value for PDI-N Thin Films |
| Sheet Resistance | 10^5 - 10^9 Ω/sq |
| Conductivity | 10^-7 - 10^-3 S/cm |
Visualizing Workflows and Relationships
To provide a clearer understanding of the characterization process, the following diagrams illustrate the general workflow and logical relationships between the techniques.
Caption: General workflow from PDI-N thin film preparation to characterization and analysis.
Caption: Relationship between PDI-N thin film properties and the corresponding characterization techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. mdpi.com [mdpi.com]
- 6. azom.com [azom.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Structural and Phase Analysis | University of Tübingen [uni-tuebingen.de]
- 10. iipseries.org [iipseries.org]
Perylene Diimide Derivatives in Photovoltaics: A Technical Guide
An in-depth exploration of the synthesis, application, and characterization of perylene diimide derivatives as next-generation materials for organic solar cells.
Introduction
Perylene diimide (PDI) derivatives have emerged as a prominent class of n-type organic semiconductors, garnering significant attention within the field of organic photovoltaics (OPVs). Their excellent electron affinity, high electron mobility, and strong absorption in the visible spectrum make them compelling non-fullerene acceptors (NFAs) for bulk heterojunction (BHJ) solar cells.[1][2] This technical guide provides a comprehensive overview of PDI derivatives in photovoltaics, detailing their synthesis, the fabrication of solar cell devices, and the key characterization techniques used to evaluate their performance. This document is intended for researchers, scientists, and professionals in materials science and renewable energy, offering both foundational knowledge and detailed experimental insights.
PDI's core structure, a planar polycyclic aromatic hydrocarbon, facilitates strong π-π stacking, which is conducive to efficient charge transport. However, this same planarity can also lead to excessive aggregation, which can be detrimental to device performance. Consequently, a significant body of research has focused on the chemical modification of the PDI core at its imide nitrogen positions and the bay region to modulate its optical, electronic, and morphological properties.[1] These modifications aim to tune the energy levels, improve solubility, and control the nanoscale morphology of the active layer in OPVs.
Synthesis of Perylene Diimide Derivatives
The versatility of PDI chemistry allows for a wide range of derivatives to be synthesized, enabling the fine-tuning of their properties for photovoltaic applications. The primary strategies involve functionalization at the imide nitrogen atoms and substitution at the perylene core, particularly at the 1, 7, 6, and 12 (bay) positions.
General Synthetic Approach: Imide Functionalization
The most straightforward modification of the PDI scaffold is the introduction of various substituents at the two imide nitrogen atoms. This is typically achieved through the condensation reaction of perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) with primary amines.
Experimental Protocol: Synthesis of N,N'-dialkyl Perylene Diimide
-
Reaction Setup: In a round-bottom flask, suspend perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) and an excess of the desired primary amine in a high-boiling point solvent such as imidazole or N-methyl-2-pyrrolidone (NMP).
-
Reaction Conditions: Heat the mixture to a high temperature (typically 130-180 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours (3-24 h). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into an acidic solution (e.g., 2 M HCl) to precipitate the crude product. The precipitate is then collected by filtration, washed with water and methanol, and dried. Further purification is typically achieved by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., chloroform, toluene).
Bay-Region Functionalization
Substitution at the bay positions of the perylene core is a powerful strategy to alter the electronic properties and steric hindrance of the PDI molecule. Halogenation, particularly bromination, of the PDI core is a common first step to introduce other functional groups via cross-coupling reactions.
Experimental Protocol: Bromination of a PDI Core
-
Reaction Setup: Dissolve the N,N'-dialkyl PDI in a suitable solvent like chloroform or dichloromethane in a round-bottom flask protected from light.
-
Reaction Conditions: Add a solution of bromine in the same solvent dropwise to the PDI solution at room temperature. The reaction is typically stirred for several hours to days. The degree of bromination can be controlled by the stoichiometry of bromine and the reaction time.
-
Work-up and Purification: The reaction is quenched by the addition of a reducing agent solution (e.g., sodium thiosulfate). The organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., MgSO₄). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Following bromination, various aryl, alkyl, or other functional groups can be introduced using palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira coupling.
Photovoltaic Device Fabrication
PDI derivatives are most commonly employed as electron acceptors in inverted bulk heterojunction organic solar cells. The following is a generalized protocol for the fabrication of such a device.
Experimental Protocol: Fabrication of an Inverted Bulk Heterojunction Solar Cell
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (e.g., 15 minutes each). The substrates are then dried with a stream of nitrogen and treated with UV-ozone for a specified time (e.g., 15-20 minutes) to improve the work function and remove organic residues.
-
Electron Transport Layer (ETL) Deposition: A solution of an electron transport material, such as zinc oxide (ZnO) nanoparticles or a solution-processable fullerene derivative (e.g., C60), is deposited onto the cleaned ITO substrate. This is typically done by spin-coating at a specific speed (e.g., 2000-5000 rpm) for a set duration (e.g., 30-60 seconds), followed by annealing at a specified temperature (e.g., 120-200 °C) in air or an inert atmosphere.
-
Active Layer Deposition: A blend solution of the donor polymer (e.g., PTB7-Th) and the PDI acceptor is prepared in a suitable organic solvent (e.g., chloroform, chlorobenzene, or a solvent mixture) at a specific concentration and donor:acceptor weight ratio (e.g., 1:1 or 1:1.2). The solution may also contain a solvent additive (e.g., 1,8-diiodooctane) to optimize the film morphology. The active layer is then spin-coated on top of the ETL in an inert atmosphere (e.g., a nitrogen-filled glovebox). The spin-coating speed and time are crucial parameters that control the film thickness. The film is often subsequently annealed at a specific temperature to optimize the morphology.
-
Hole Transport Layer (HTL) Deposition: A thin layer of a hole-transporting material, such as molybdenum oxide (MoO₃) or poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), is deposited on top of the active layer. MoO₃ is typically deposited by thermal evaporation under high vacuum.
-
Top Electrode Deposition: Finally, a metal top electrode, usually silver (Ag) or aluminum (Al), is deposited by thermal evaporation through a shadow mask to define the active area of the device.
Characterization of PDI-based Photovoltaic Devices
A suite of characterization techniques is employed to evaluate the performance of PDI-based solar cells and to understand the underlying photophysical and morphological properties.
Current Density-Voltage (J-V) Characteristics
The primary performance of a solar cell is determined from its J-V curve, measured under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²). Key performance metrics are extracted from this measurement:
-
Open-circuit voltage (VOC): The voltage across the device when the current is zero.
-
Short-circuit current density (JSC): The current density through the device when the voltage is zero.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as the ratio of the maximum power output to the product of VOC and JSC.
-
Power Conversion Efficiency (PCE): The overall efficiency of the device, calculated as the ratio of the maximum power output to the incident light power.
Experimental Protocol: J-V Measurement
-
Setup: The solar cell is placed in a light-tight measurement box equipped with a solar simulator. The device is contacted using probes connected to a source measure unit (SMU).
-
Measurement: The voltage is swept over a range (e.g., from -0.2 V to 1.2 V) and the corresponding current is measured. This is done both in the dark and under illumination.
-
Data Analysis: The key performance metrics (VOC, JSC, FF, and PCE) are calculated from the illuminated J-V curve.
External Quantum Efficiency (EQE)
EQE measures the ratio of the number of charge carriers collected by the solar cell to the number of incident photons of a given energy. The EQE spectrum provides insight into the spectral response of the device and can be used to estimate the JSC.
Experimental Protocol: EQE Measurement
-
Setup: The device is placed in a system with a light source (e.g., a xenon lamp), a monochromator to select the wavelength of light, and a calibrated photodiode for reference.
-
Measurement: The device is illuminated with monochromatic light of varying wavelengths, and the resulting short-circuit current is measured.
-
Data Analysis: The EQE at each wavelength is calculated by comparing the current from the device under test to that of the calibrated photodiode.
Morphology Characterization
The nanoscale morphology of the donor:acceptor blend in the active layer is critical for efficient exciton dissociation and charge transport. Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are commonly used to visualize the surface topography and internal structure of the active layer, respectively.
Experimental Protocol: AFM Sample Preparation and Imaging
-
Sample Preparation: A thin film of the donor:PDI blend is prepared on a substrate under the same conditions as in the device fabrication.
-
Imaging: The surface of the film is scanned with a sharp tip in tapping mode. The cantilever's oscillations are monitored to generate a topographical map of the surface.
Determination of Energy Levels
The HOMO and LUMO energy levels of the donor and acceptor materials determine the VOC and the driving force for charge separation. Cyclic voltammetry (CV) is an electrochemical technique used to estimate these energy levels.
Experimental Protocol: Cyclic Voltammetry
-
Setup: A three-electrode cell is used, containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The PDI derivative is dissolved in a suitable solvent with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The onsets of the oxidation and reduction peaks are determined.
-
Data Analysis: The HOMO and LUMO energy levels are calculated from the onset potentials of oxidation and reduction, respectively, relative to a known reference standard such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
Performance of PDI-based Solar Cells
The performance of organic solar cells utilizing PDI derivatives has steadily improved through molecular engineering and device optimization. The table below summarizes the performance parameters of some representative PDI-based devices.
| PDI Derivative | Donor Polymer | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) |
| PDI-Dimer | PTB7-Th | 0.94 | 12.5 | 64 | 7.5 |
| SdiPDI | PTB7-Th | 0.89 | 14.2 | 67 | 8.4 |
| PDI-T-PDI | PTB7-Th | 0.96 | 13.8 | 68 | 9.0 |
| N-annulated PDI | P3TEA | 0.92 | 14.5 | 71 | 9.5 |
Note: The values presented are representative and can vary based on specific device architecture and fabrication conditions.
Conclusion
Perylene diimide derivatives have proven to be a highly versatile and promising class of materials for non-fullerene organic solar cells. Their tunable electronic and physical properties, achieved through synthetic modification, allow for the systematic optimization of photovoltaic performance. The continued development of novel PDI structures, coupled with advances in device engineering and a deeper understanding of the structure-property-performance relationships, will undoubtedly lead to further improvements in the efficiency and stability of organic solar cells. This technical guide provides a foundational understanding and practical protocols for researchers entering this exciting and rapidly evolving field.
References
Methodological & Application
Fabricating High-Performance Inverted Organic Solar Cells Using PDINO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the fabrication of inverted organic solar cells (OSCs) utilizing the n-type polymer PDINO as an efficient electron transport layer (ETL). These protocols are designed to guide researchers in achieving high-performance and stable non-fullerene acceptor-based solar cells.
Overview
Inverted organic solar cells have garnered significant attention due to their enhanced stability compared to conventional device architectures. The use of a solution-processable electron transport layer is a critical step in the fabrication of these devices. This compound, a perylene diimide-based polymer, has emerged as a promising ETL material due to its excellent electron mobility, suitable energy levels, and ability to be processed from solution at low temperatures. This allows for the fabrication of efficient and stable inverted OSCs with a typical architecture of Indium Tin Oxide (ITO) / this compound / Active Layer / Hole Transport Layer (HTL) / Metal Electrode.
Device Architecture and Signaling Pathway
The typical device architecture for an inverted organic solar cell using this compound is illustrated below. Upon illumination, excitons are generated in the photoactive layer (e.g., a blend of PM6 and Y7). These excitons diffuse to the donor-acceptor interface where they dissociate into free charge carriers. Electrons are then transported through the acceptor material to the this compound ETL and collected at the ITO electrode. Holes are transported through the donor material to the HTL (e.g., MoO₃) and collected at the top metal electrode (e.g., Ag).
Device architecture and charge transport pathway.
Performance Data
The following table summarizes the performance of inverted organic solar cells fabricated using this compound as the electron transport layer with various active layers.
| Active Layer | HTL | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PM6:Y7 | MoO₃ | 0.84 | 25 | 40-60 | 9.14 | [1][2] |
| PBDB-T:IT-M | MoO₃ | 0.88 | 16.54 | 63.84 | 9.33 | [3] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the fabrication of inverted organic solar cells with the structure: ITO / this compound / PM6:Y7 / MoO₃ / Ag .
Experimental Workflow
The overall fabrication process is outlined in the following workflow diagram.
Experimental workflow for device fabrication.
Substrate Cleaning
Proper cleaning of the ITO-coated glass substrates is crucial for achieving high-performance devices.
-
Initial Cleaning: Sequentially sonicate the ITO substrates in a solution of detergent (e.g., Hellmanex) and deionized (DI) water, followed by DI water, acetone, and isopropanol (IPA), each for 15 minutes.
-
Drying: Dry the substrates using a stream of high-purity nitrogen gas.
-
UV-Ozone Treatment: Treat the cleaned and dried substrates with UV-ozone for 15-20 minutes to remove any remaining organic residues and to increase the work function of the ITO surface.
This compound Electron Transport Layer
-
Solution Preparation: Prepare a 1 mg/mL solution of this compound in methanol. Stir the solution at room temperature until the this compound is fully dissolved.
-
Spin Coating:
-
Transfer the cleaned ITO substrates into a nitrogen-filled glovebox.
-
Deposit the this compound solution onto the ITO substrate.
-
Spin-coat at 3000 rpm for 30 seconds.
-
Anneal the substrates at 100°C for 10 minutes on a hotplate inside the glovebox.
-
PM6:Y7 Active Layer
-
Solution Preparation:
-
Prepare a blend solution of PM6 and Y7 with a weight ratio of 1:1.2 in chlorobenzene. A typical total concentration is 16 mg/mL.
-
Add 0.5% (v/v) of 1,8-diiodooctane (DIO) as a solvent additive to optimize the active layer morphology.
-
Stir the solution at room temperature for at least 3 hours in the glovebox.
-
-
Spin Coating:
-
Deposit the PM6:Y7 blend solution onto the this compound layer.
-
Spin-coat at 3000 rpm for 30 seconds.
-
Anneal the substrates at 90°C for 10 minutes on a hotplate inside the glovebox.[2]
-
MoO₃ Hole Transport Layer and Ag Electrode
-
Thermal Evaporation:
-
Transfer the substrates with the active layer into a thermal evaporator chamber.
-
Deposit a 10 nm thick layer of Molybdenum(VI) oxide (MoO₃) at a rate of 0.1-0.2 Å/s.
-
Subsequently, deposit a 100 nm thick layer of Silver (Ag) at a rate of 1-2 Å/s. The deposition is performed through a shadow mask to define the active area of the device (typically 0.04 - 0.1 cm²).
-
Device Characterization
The performance of the fabricated inverted organic solar cells should be characterized under standard testing conditions.
-
Current Density-Voltage (J-V) Measurement:
-
Measure the J-V characteristics of the devices using a solar simulator under AM 1.5G illumination at 100 mW/cm².
-
From the J-V curve, determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
-
External Quantum Efficiency (EQE):
-
Measure the EQE spectrum to determine the device's spectral response. The integrated EQE spectrum should be consistent with the Jsc value obtained from the J-V measurement.
-
By following these detailed protocols, researchers can fabricate and characterize high-performance inverted organic solar cells using this compound as a reliable electron transport layer. Further optimization of the processing parameters for each layer may be required to achieve maximum device efficiency depending on the specific materials and equipment used.
References
A Comparative Analysis of Spin Coating and Blade Coating Techniques for PDINO Interlayer Deposition
For Immediate Release
This application note provides a detailed comparison of spin coating and blade coating techniques for the deposition of PDINO (N,N'-Bis(N,N-dimethylpropan-1-amine oxide)perylene-3,4,9,10-tetracarboxylic diimide) layers, a critical component in high-performance organic and perovskite solar cells. This document is intended for researchers, scientists, and process engineers working on the development and fabrication of optoelectronic devices. Here, we present detailed experimental protocols, a quantitative comparison of the two techniques, and visual workflows to aid in process selection and optimization.
This compound is widely utilized as an electron transport and cathode interlayer material due to its excellent electron mobility and ability to modify electrode work functions. The morphology and thickness of the this compound layer are paramount in achieving optimal device performance. Both spin coating and blade coating are solution-based methods for depositing thin films, each with distinct advantages and disadvantages. Spin coating is a well-established laboratory technique known for producing uniform thin films on small-area substrates, while blade coating is a scalable method suitable for large-area and roll-to-roll manufacturing.
Quantitative Comparison of Deposition Techniques
The selection of a deposition technique significantly impacts the resulting properties of the this compound film and the overall device performance. The following table summarizes the key quantitative parameters and outcomes for both spin coating and blade coating.
| Parameter | Spin Coating | Blade Coating |
| Typical Substrate Size | Small (e.g., < 10 cm²) | Large (e.g., > 10 cm², scalable) |
| Solution Consumption | High (significant material wastage) | Low (more efficient material usage) |
| Typical Film Thickness | 5 - 50 nm[1] | 10 - 100 nm (Process Dependent) |
| Control of Film Thickness | Primarily by spin speed and solution concentration[2] | Primarily by coating speed, blade gap, and solution viscosity |
| Uniformity | High on small, flat substrates | Can be high with process optimization |
| Scalability | Poor (not suitable for large-scale production)[3] | Excellent (compatible with roll-to-roll processing) |
| Drying Kinetics | Fast, solvent evaporation driven by high-speed rotation | Slower, dependent on solvent vapor pressure and external factors (e.g., temperature, gas flow) |
Experimental Protocols
Detailed and reproducible protocols are essential for fabricating high-quality this compound layers. Below are representative protocols for both spin coating and blade coating.
This compound Solution Preparation (Common for both methods)
-
Materials : this compound powder, Methanol (anhydrous).
-
Procedure :
-
Prepare a 1 mg/mL solution of this compound in methanol.[1]
-
Stir the solution on a hot plate at a low temperature (e.g., 40 °C) for at least 1 hour in a sealed vial to ensure complete dissolution.
-
Before use, allow the solution to cool to room temperature and filter it through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
Spin Coating Protocol
-
Substrate Preparation : Ensure the substrate is clean and has been treated as required for the specific device architecture (e.g., UV-ozone treatment).
-
Deposition :
-
Place the substrate on the spin coater chuck and ensure it is centered.
-
Dispense a sufficient amount of the filtered this compound solution to cover the substrate (e.g., 50 µL for a 2.5 x 2.5 cm substrate).
-
Spin the substrate at a desired speed. For example, a two-step program can be used:
-
The film thickness can be varied by changing the spin speed; higher speeds generally result in thinner films.
-
-
Annealing : Transfer the coated substrate to a hotplate and anneal at a specified temperature (e.g., 100 °C) for a set duration (e.g., 10 minutes) in an inert atmosphere (e.g., a nitrogen-filled glovebox) to remove residual solvent.
Blade Coating Protocol
-
Substrate Preparation : Secure a clean, treated substrate on a flat, heated vacuum chuck.
-
Coater Setup :
-
Set the blade height (gap) to a desired value (e.g., 100 µm).
-
Set the substrate temperature (e.g., 60 °C) to control solvent evaporation.
-
-
Deposition :
-
Dispense a line of the filtered this compound solution in front of the blade.
-
Move the blade across the substrate at a constant speed (e.g., 10 mm/s). The coating speed is a critical parameter for controlling film thickness and morphology.
-
-
Drying : The film can be dried in-situ on the heated substrate. Additional annealing (e.g., 100 °C for 10 minutes) in an inert atmosphere may be required to ensure complete solvent removal.
Process Workflow Diagrams
To visually represent the logical flow of each coating technique, the following diagrams were generated using Graphviz.
Conclusion
The choice between spin coating and blade coating for this compound layer deposition depends heavily on the specific application and desired scale of production. Spin coating remains a valuable tool for fundamental research and small-area device optimization due to its ability to produce highly uniform films. However, for industrial applications and the fabrication of large-area devices, blade coating offers a clear advantage in terms of scalability and material efficiency. The protocols and comparative data presented in this application note provide a foundation for researchers and engineers to select and optimize the most suitable deposition technique for their needs. Further process optimization for blade coating can help to match the high-quality films typically achieved by spin coating, paving the way for the commercialization of printed organic electronics.
References
Application Notes and Protocols: Enhancing Performance with ZnO Nanoparticles
A Note to the Reader: The current body of scientific literature extensively covers the biomedical applications of Zinc Oxide (ZnO) nanoparticles and, in a separate context, the use of ZnO nanoparticles combined with perylene diimides functionalized with amino N-oxide (Pdino) for enhancing the performance of polymer solar cells. To provide a comprehensive and accurate overview based on available research, this document is structured into two distinct sections. Section A details the applications and protocols for ZnO nanoparticles in biomedical research. Section B outlines the application and fabrication protocols for ZnO-Pdino composites in the context of polymer solar cells. Currently, there is a lack of published research on the combined use of ZnO nanoparticles and this compound for drug development or other biomedical applications.
Section A: ZnO Nanoparticles in Biomedical Applications
Zinc Oxide (ZnO) nanoparticles are inorganic metal oxides that have garnered significant interest in the biomedical field.[1] Their utility stems from a unique combination of properties, including biocompatibility, low toxicity, and the ability to induce the generation of reactive oxygen species (ROS).[1] These characteristics make them promising candidates for a variety of applications, including as antibacterial agents, anticancer therapeutics, in drug delivery, and for bioimaging.[1][2][3]
Quantitative Data Summary
The following tables summarize key performance metrics of ZnO nanoparticles in various biomedical applications based on available research.
Table 1: Antibacterial Activity of ZnO Nanoparticles
| Bacterial Strain | ZnO Nanoparticle Concentration | Inhibition Percentage | Reference |
| S. aureus | Not Specified | 99% | [2] |
| P. aeruginosa | Not Specified | 80% | [2] |
Table 2: Antioxidant Activity of ZnO Nanoparticles
| Assay | Concentration Range (µg/mL) | Scavenging Activity (%) | IC50 Value (µg/mL) | Reference |
| DPPH | 25 - 100 | 45 - 64 | 0.89 ± 0.02 | [4] |
| ABTS | 25 - 100 | 53 - 71 | 0.73 ± 0.05 | [4] |
Table 3: Anticancer Activity of ZnO Nanoparticles
| Cell Line | ZnO Nanoparticle Concentration | Effect | Reference |
| Cancer Cells | Not Specified | Selective localization and killing of cancer cells | [2] |
| Leukemic T Cells | Not Specified | High toxicity | [5] |
| HeLa Cells | Not Specified | Low toxicity (Gd-doped ZnO QDs) | [5] |
Experimental Protocols
Protocol 1: Green Synthesis of ZnO Nanoparticles using Plant Extract
This protocol describes a general method for the environmentally friendly synthesis of ZnO nanoparticles using a plant extract as a reducing and capping agent.
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Plant extract (e.g., from Origanum majorana leaves)
-
Deionized water
-
Hot plate with magnetic stirrer
-
Beakers and flasks
-
Centrifuge
-
Drying oven
Procedure:
-
Preparation of Plant Extract:
-
Wash the plant leaves thoroughly with deionized water.
-
Dry the leaves in a shade and then grind them into a fine powder.
-
Add a specific amount of the leaf powder to deionized water in a beaker.
-
Heat the mixture at a controlled temperature (e.g., 60-80°C) with constant stirring for a specified time (e.g., 1 hour) to extract the bioactive compounds.
-
Allow the extract to cool down and then filter it to remove the plant debris.
-
-
Synthesis of ZnO Nanoparticles:
-
Prepare a 0.01 M solution of zinc acetate dihydrate in deionized water.
-
Slowly add the plant extract to the zinc acetate solution under constant stirring.
-
Heat the mixture at a controlled temperature (e.g., 60-80°C) with continuous stirring for several hours until a precipitate is formed.
-
The formation of a yellowish-white precipitate indicates the formation of ZnO nanoparticles.
-
-
Purification of ZnO Nanoparticles:
-
Centrifuge the mixture at a high speed (e.g., 8000 rpm) for 15 minutes to separate the nanoparticles.
-
Discard the supernatant and wash the pellet with deionized water and then with ethanol to remove any impurities.
-
Repeat the washing step several times.
-
-
Drying of ZnO Nanoparticles:
-
Dry the purified ZnO nanoparticles in a hot air oven at a temperature of around 80-100°C for several hours to obtain a fine powder.
-
Protocol 2: Characterization of ZnO Nanoparticles
This protocol outlines standard techniques for characterizing the synthesized ZnO nanoparticles.
Methods:
-
UV-Vis Spectroscopy: To determine the optical properties and confirm the formation of ZnO nanoparticles by observing the characteristic absorption peak. The band gap energy can also be calculated from the absorption spectrum.[4]
-
X-ray Diffraction (XRD): To analyze the crystalline structure and phase purity of the synthesized nanoparticles. The average crystallite size can be estimated using the Debye-Scherrer equation.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, size, and shape of the ZnO nanoparticles.[4]
-
Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition of the synthesized nanoparticles and confirm the presence of zinc and oxygen.[4]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the synthesized nanoparticles.[4]
Signaling Pathways and Mechanisms of Action
The biomedical effects of ZnO nanoparticles are primarily attributed to three main mechanisms: the generation of reactive oxygen species (ROS), the release of Zn²⁺ ions, and the physical interaction with cell membranes.
References
Application Notes and Protocols for Utilizing Pdino as an Interlayer in Perovskite-Organic Hybrid Solar Cells
Audience: Researchers, scientists, and professionals in materials science and solar cell development.
Introduction
Perylene diimide (Pdino) has emerged as a highly effective interlayer material in the fabrication of high-performance perovskite-organic hybrid solar cells. When incorporated as a cathode interface layer between the electron transport layer, typically[1][1]-phenyl-C61 butyric acid methyl ester (PCBM), and the top metal electrode (e.g., Silver - Ag), this compound significantly enhances device performance and stability. These application notes provide a comprehensive overview, detailed experimental protocols, and performance data for the use of this compound in a p-i-n planar heterojunction perovskite solar cell architecture. The key advantages of using this compound include a notable increase in power conversion efficiency (PCE), improved charge extraction, and reduced interfacial resistance. Furthermore, the performance of this compound-based devices is remarkably insensitive to the thickness of the interlayer, a significant advantage for scalable and large-area device fabrication.
Mechanism of Action
The primary role of the this compound interlayer is to improve the quality of the electrical contact between the organic electron transport layer (PCBM) and the metal cathode (Ag). This enhancement is attributed to a reduction in series resistance (Rs) and an increase in shunt resistance (Rsh). The energy level alignment of this compound facilitates efficient electron transfer from the LUMO of PCBM to the Ag electrode, while also effectively blocking holes. This improved charge extraction and reduction in charge recombination at the interface leads to a significant enhancement in the overall device performance.
Figure 1: Workflow and mechanism of this compound in perovskite solar cells.
Quantitative Data Presentation
The introduction of a this compound interlayer results in a substantial improvement in all key photovoltaic performance metrics. The data presented below is a summary of the performance of devices with and without a this compound interlayer, showcasing the significant enhancement achieved.
| Interlayer | Voc (V) | Jsc (mA/cm2) | Fill Factor (%) | PCE (%) |
| None (PCBM/Ag) | 0.85 ± 0.03 | 18.5 ± 1.0 | 63 ± 4 | 10.0 ± 0.6 |
| This compound | 0.95 ± 0.02 | 20.5 ± 0.8 | 72 ± 3 | 14.0 ± 0.5 |
| ZnO | 0.90 ± 0.03 | 19.0 ± 0.9 | 66 ± 4 | 11.3 ± 0.7 |
Table 1: Comparison of photovoltaic performance parameters for perovskite-organic hybrid solar cells with different cathode interlayers. The data for the this compound-based device represents the average performance over a range of thicknesses (5-24 nm), highlighting its thickness-insensitive nature. The control device has a direct PCBM/Ag interface, and another common interlayer, Zinc Oxide (ZnO), is included for comparison.[2]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the fabrication of a p-i-n perovskite-organic hybrid solar cell incorporating a this compound interlayer.
Materials and Reagents
-
Substrates: Pre-patterned Indium Tin Oxide (ITO) coated glass
-
Hole Transport Layer (HTL): PEDOT:PSS (e.g., Clevios P VP.Al 4083)
-
Perovskite Precursor Solution:
-
Methylammonium iodide (CH3NH3I)
-
Lead (II) chloride (PbCl2)
-
Anhydrous N,N-dimethylformamide (DMF)
-
-
Electron Transport Layer (ETL): [1][1]-phenyl-C61 butyric acid methyl ester (PCBM)
-
Interlayer: Perylene diimide (this compound)
-
Solvents: Acetone, Isopropanol, Chlorobenzene, Methanol
-
Top Electrode: Silver (Ag)
Solution Preparation
-
Perovskite Precursor Solution (25 wt%):
-
Inside a nitrogen-filled glovebox, mix CH3NH3I and PbCl2 in anhydrous DMF at a molar ratio of 3:1.
-
Stir the solution at 60 °C for 3 hours.
-
Before use, filter the solution through a 0.2 µm PTFE syringe filter.
-
-
PCBM Solution (20 mg/mL):
-
Dissolve PCBM in chlorobenzene at a concentration of 20 mg/mL.
-
Stir overnight at room temperature to ensure complete dissolution.
-
-
This compound Solution (1 mg/mL):
-
Dissolve this compound in methanol at a concentration of 1 mg/mL.
-
Stir until fully dissolved. The synthesis of this compound has been reported elsewhere.
-
Device Fabrication Protocol
The device architecture is ITO / PEDOT:PSS / CH3NH3PbI3-xClx / PCBM / this compound / Ag .
-
Substrate Cleaning:
-
Sequentially sonicate the pre-patterned ITO substrates in acetone and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes immediately before use.
-
-
Hole Transport Layer (HTL) Deposition:
-
Deposit a ~40 nm layer of PEDOT:PSS onto the cleaned ITO substrate via spin coating at 4000 rpm for 40 seconds.
-
Anneal the substrates at 140 °C for 15 minutes in air.
-
Transfer the substrates into a nitrogen-filled glovebox.
-
-
Perovskite Layer Deposition:
-
Spin-coat the 25 wt% perovskite precursor solution onto the PEDOT:PSS layer at 2000 rpm for 45 seconds.
-
Perform a gradient annealing process by heating the sample from room temperature to 110 °C over 40 minutes, followed by an additional 40 minutes of annealing at 110 °C. This should result in a perovskite layer of approximately 150 nm.
-
-
Electron Transport Layer (ETL) Deposition:
-
Spin-coat the PCBM solution (20 mg/mL in chlorobenzene) onto the perovskite layer at 1000 rpm for 30 seconds.
-
-
This compound Interlayer Deposition:
-
Sequentially spin-coat the this compound solution (1 mg/mL in methanol) on top of the PCBM layer at 1000 rpm for 45 seconds.
-
-
Top Electrode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit a 100 nm thick layer of Silver (Ag) at a pressure below 8 x 10-7 Torr. The deposition rate should be controlled to ensure a uniform and high-quality contact.
-
Figure 2: Detailed fabrication workflow for perovskite solar cells with a this compound interlayer.
Characterization and Quality Control
-
Film Thickness: The thickness of the various layers should be monitored using a profilometer.
-
Morphology: The surface morphology of the perovskite and subsequent layers can be characterized by Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM).
-
Photovoltaic Performance: The current density-voltage (J-V) characteristics of the completed devices should be measured under simulated AM 1.5G illumination (100 mW/cm2). The external quantum efficiency (EQE) should also be measured to verify the short-circuit current density.
Troubleshooting
-
Low Voc: May indicate poor film quality of the perovskite layer, improper energy level alignment, or high recombination rates. Ensure high-purity precursors and controlled annealing conditions.
-
Low Jsc: Can be caused by incomplete light absorption (thin perovskite layer), poor charge extraction, or high series resistance. Verify the thickness and quality of all layers.
-
Low Fill Factor: Often associated with high series resistance or low shunt resistance. The this compound interlayer is specifically designed to address this by improving the contact quality with the Ag electrode. Ensure a clean and uniform deposition of all layers.
-
Poor Reproducibility: Perovskite solar cell fabrication is sensitive to environmental conditions such as humidity and temperature. All solution preparation and spin-coating steps for the perovskite layer and subsequent layers should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox).
Conclusion
The use of a solution-processed this compound interlayer is a highly effective and straightforward method to significantly enhance the performance of perovskite-organic hybrid solar cells. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to successfully fabricate and characterize high-efficiency devices. The thickness-insensitivity of the this compound layer further adds to its appeal for future development and potential commercialization of perovskite photovoltaic technology.
References
Application Notes and Protocols for Measuring the Efficiency of a Hypothetical Light-Inducible Dimerization System (Pdino)
Disclaimer: The term "PDINO" is predominantly associated with a cathode interlayer material used in organic solar cells. However, to address the user's request for a biological application, this document describes a hypothetical photoswitchable, light-inducible dimerization protein system, hereafter referred to as the "this compound" system, intended for use by researchers, scientists, and drug development professionals.
Introduction to the this compound System
The this compound system is a hypothetical two-component optogenetic tool designed for the light-inducible dimerization of proteins. It consists of two distinct proteins, PdinoA and PdinoB . In the absence of a specific wavelength of light, PdinoA and PdinoB remain monomeric. Upon illumination, PdinoA undergoes a conformational change that exposes a binding interface, allowing it to heterodimerize with PdinoB. This light-induced protein-protein interaction can be harnessed to control a variety of cellular processes, such as signal transduction, gene expression, and protein localization. The efficiency of the this compound system is determined by several key parameters, including its dimerization affinity, photoswitching kinetics, and quantum yield.
Hypothetical Signaling Pathway
The this compound system can be engineered to control a downstream signaling pathway. For instance, PdinoA can be fused to a receptor tyrosine kinase (RTK) lacking its extracellular domain, and PdinoB can be fused to a signaling molecule. Upon light-induced dimerization, the RTKs are brought into close proximity, leading to their autophosphorylation and the activation of a downstream signaling cascade, such as the MAPK/ERK pathway.
Experimental Protocols for Efficiency Measurement
The overall efficiency of the this compound system can be assessed through a series of in vitro and in vivo experiments.
In Vitro Characterization
This protocol is designed to qualitatively and semi-quantitatively assess the light-dependent interaction between PdinoA and PdinoB.[1][2][3][4]
Materials:
-
Purified, recombinant His-tagged PdinoA and GST-tagged PdinoB proteins.
-
Glutathione-agarose beads.
-
Binding buffer (e.g., PBS with 0.1% Tween 20).
-
Wash buffer (e.g., PBS with 0.5% Tween 20).
-
Elution buffer (e.g., 10 mM reduced glutathione in 50 mM Tris-HCl, pH 8.0).
-
LED light source with appropriate wavelength for this compound activation.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Immobilization of Bait Protein: Incubate GST-PdinoB with glutathione-agarose beads for 1 hour at 4°C with gentle rotation to immobilize the bait protein.
-
Washing: Wash the beads three times with wash buffer to remove unbound GST-PdinoB.
-
Binding Reaction: Add His-PdinoA (prey protein) to the beads. Divide the mixture into two tubes: one for light treatment and one for a dark control.
-
Light Stimulation: Expose one tube to the activating light for a specified duration (e.g., 30 minutes) at room temperature. Keep the control tube in the dark.
-
Washing: Wash both sets of beads five times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis: Analyze the eluates by SDS-PAGE followed by Coomassie staining or Western blotting using an anti-His-tag antibody to detect the presence of His-PdinoA.
This protocol measures the on- and off-rates of this compound dimerization upon light stimulation and removal.
Materials:
-
Spectrophotometer or fluorometer.
-
Purified PdinoA and PdinoB proteins.
-
Cuvettes.
-
Light source for activation and deactivation.
Procedure:
-
Sample Preparation: Prepare a solution containing equimolar concentrations of purified PdinoA and PdinoB in a suitable buffer.
-
Baseline Measurement: Record the baseline absorbance or fluorescence of the sample in the dark.
-
On-Kinetics: Illuminate the sample with the activating wavelength of light and continuously monitor the change in absorbance or fluorescence over time until a plateau is reached.
-
Off-Kinetics: Turn off the activating light and monitor the decay of the signal back to the baseline.
-
Data Analysis: Fit the on- and off-kinetic data to exponential functions to determine the rate constants (k_on and k_off).
In Vivo/Cellular Characterization
Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are powerful techniques to measure protein-protein interactions in living cells.[5][6][7][8][9][10]
Materials:
-
Mammalian cell line (e.g., HEK293T).
-
Expression vectors for PdinoA fused to a FRET/BRET donor (e.g., CFP or a luciferase) and PdinoB fused to a FRET/BRET acceptor (e.g., YFP).
-
Cell culture reagents and transfection reagents.
-
Microplate reader or microscope capable of FRET/BRET imaging.
-
Coelenterazine substrate (for BRET).
Procedure:
-
Cell Culture and Transfection: Culture cells and co-transfect them with the PdinoA-donor and PdinoB-acceptor constructs.
-
Cell Preparation for Measurement: After 24-48 hours of expression, prepare the cells for measurement in a microplate or on a glass-bottom dish.
-
Baseline Measurement (Dark State): Measure the donor and acceptor emission in the absence of light stimulation. For BRET, add the coelenterazine substrate and measure the luminescence.
-
Light Stimulation: Expose the cells to the activating light.
-
FRET/BRET Measurement (Light State): Immediately after or during light stimulation, measure the donor and acceptor emission again. An increase in the acceptor-to-donor emission ratio indicates dimerization.
-
Data Analysis: Calculate the net FRET or BRET ratio by subtracting the dark state ratio from the light state ratio.
Data Presentation
Quantitative data from the efficiency measurements should be summarized in tables for clear comparison.
Table 1: In Vitro Characterization of the this compound System
| Parameter | Value | Method |
| Binding Affinity (Kd) | 500 nM | Isothermal Titration Calorimetry |
| On-Rate (k_on) | 1.5 x 10^5 M⁻¹s⁻¹ | Spectrophotometry |
| Off-Rate (k_off) | 0.075 s⁻¹ | Spectrophotometry |
| Photoswitching Half-Life (On) | 4.6 s | Spectrophotometry |
| Photoswitching Half-Life (Off) | 9.2 s | Spectrophotometry |
Table 2: In-Cell Performance of the this compound System
| Assay | Fold Change (Light/Dark) | Cell Line |
| FRET Ratio | 4.5 ± 0.3 | HEK293T |
| BRET Ratio | 3.8 ± 0.2 | HeLa |
| Downstream Reporter Gene Expression | 12.1 ± 1.5 | NIH3T3 |
Mandatory Visualization: Logical Relationships of Efficiency Parameters
The following diagram illustrates the relationship between key parameters that define the efficiency of the this compound system.
By following these detailed protocols and data presentation guidelines, researchers can effectively measure and compare the efficiency of the hypothetical this compound-based light-inducible dimerization system for various applications in cell biology and drug development.
References
- 1. Semi-In-Vivo Pull-Down Assay for Blue Light-Dependent Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. Pull-Down Assays | Thermo Fisher Scientific - RO [thermofisher.com]
- 3. youtube.com [youtube.com]
- 4. What is Pull-Down Assay Technology? - Creative Proteomics [creative-proteomics.com]
- 5. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. nuvucameras.com [nuvucameras.com]
- 8. Biosensing and Imaging Based on Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
Revolutionizing Organic Solar Cell Fabrication: A Green Solvent Approach with Pdino
The shift towards sustainable and environmentally friendly manufacturing processes is paramount in the advancement of organic solar cell (OSC) technology. This application note details the protocols for fabricating high-efficiency OSCs using the electron transport layer material Pdino in conjunction with green, non-halogenated solvents for the active layer, offering a viable alternative to toxic chlorinated solvents traditionally used in OSC production.
The reliance on halogenated solvents like chloroform and chlorobenzene in the fabrication of high-performing OSCs poses significant health and environmental risks, hindering the path to large-scale, sustainable commercialization. In response, researchers are increasingly exploring green solvent alternatives. This note focuses on the integration of this compound, a perylene diimide-based cathode interlayer material soluble in eco-friendly solvents like methanol, into a green solvent-processed OSC fabrication workflow. The use of this compound has been shown to not only facilitate green processing but also to enhance the stability of the resulting devices.
This document provides a detailed protocol for the fabrication of OSCs based on the highly efficient PM6:Y6 active layer blend, processed from the non-halogenated solvent o-xylene, and utilizing a this compound interlayer.
Experimental Protocols
Materials and Reagents
-
Substrates: Indium tin oxide (ITO)-coated glass
-
Hole Transport Layer (HTL): Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)
-
Active Layer Donor: PM6 (Poly[(2,6-(4,8-bis(5-(2-ethylhexyl-3-fluoro)thiophen-2-yl)-benzo[1,2-b:4,5-b']dithiophene))-alt-(5,5-(1',3'-di-2-thienyl-5',7'-bis(2-ethylhexyl)benzo[1',2'-c:4,5'-c']dithiophene-4,8-dione))])
-
Active Layer Acceptor: Y6 (2,2'-((2Z,2'Z)-((12,13-bis(2-ethylhexyl)-3,9-diundecyl-12,13-dihydro-[1][2][3]thiadiazolo[3,4-e]thieno[2",3'':4',5']thieno[2',3':4,5]pyrrolo[3,2-g]thieno[2',3':4,5]thieno[3,2-b]indole-2,10-diyl)bis(methanylylidene))bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile)
-
Electron Transport Layer (ETL): this compound (Perylene diimide functionalized with amino N-oxide)
-
Top Electrode: Aluminum (Al)
-
Green Solvent for Active Layer: o-Xylene (o-XY)
-
Solvent for ETL: Methanol (MeOH)
-
Cleaning Solvents: Detergent, deionized water, isopropyl alcohol
Device Fabrication Protocol
The fabrication process follows a conventional device architecture of ITO/PEDOT:PSS/PM6:Y6/Pdino/Al.
-
Substrate Cleaning:
-
ITO-coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, and isopropyl alcohol for 30 minutes each.
-
The cleaned substrates are then dried with a nitrogen gun.
-
Immediately before use, the substrates are treated with plasma for 3 minutes to enhance the surface wettability.
-
-
Hole Transport Layer (HTL) Deposition:
-
A layer of PEDOT:PSS is spin-coated onto the plasma-treated ITO substrates at 4000 rpm for 40 seconds.
-
The substrates are then annealed at 150°C in an ambient atmosphere for 20 minutes.
-
-
Active Layer Preparation and Deposition:
-
The active layer solution is prepared by dissolving PM6 and Y6 in o-xylene at a total concentration of 16 mg/mL with a donor-to-acceptor weight ratio of 1:1.2.
-
The solution is stirred at 70°C overnight in a nitrogen-filled glovebox.
-
The PEDOT:PSS-coated substrates are transferred into the glovebox.
-
The PM6:Y6 solution is spin-coated onto the preheated PEDOT:PSS layer at 1000 rpm for 40 seconds.
-
The active layer is then annealed at 100°C for 10 minutes.
-
-
Electron Transport Layer (ETL) Deposition:
-
A solution of this compound in methanol is prepared.
-
The this compound solution is spin-coated onto the active layer.
-
-
Top Electrode Deposition:
-
Finally, a 100 nm thick aluminum (Al) top electrode is deposited by thermal evaporation.
-
Data Presentation
The performance of organic solar cells fabricated using green solvents is approaching that of devices made with traditional halogenated solvents. Below is a summary of the photovoltaic performance for a PM6:Y6 based device processed with o-xylene and a this compound interlayer.
| Active Layer | Solvent | PCE (%) | VOC (V) | JSC (mA/cm2) | FF (%) |
| PM6:Y6 | o-Xylene | 9.5 | - | - | - |
Note: Detailed VOC, JSC, and FF values were not available in the referenced supporting information for the o-xylene processed device. The Power Conversion Efficiency (PCE) of 9.5% has been reported for a PM6:Y6 active layer optimized with o-xylene[1]. For comparison, devices processed with the halogenated solvent chloroform have achieved a PCE of 14.2%[1].
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step process for the fabrication of organic solar cells using a green solvent for the active layer and a this compound interlayer.
Caption: Workflow for Green Solvent Fabrication of OSCs.
Logical Relationship of Green Solvent Processing
This diagram outlines the key relationships between the choice of a green solvent, the processing steps, and the final device performance.
Caption: Green Solvent Processing Logic Diagram.
References
Application Notes and Protocols for Large-Area Deposition of PDINO in Scalable Manufacturing
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-area deposition of the electron transport layer (ETL) material PDINO (perylenediimide with amino N-oxide) for scalable manufacturing of organic and perovskite solar cells. The following sections outline solution formulations, deposition procedures for various scalable techniques, and expected performance metrics.
Introduction to this compound as a Scalable Electron Transport Layer
This compound is a promising n-type organic semiconductor widely used as an electron transport layer in high-performance organic photovoltaic (OPV) and perovskite solar cell (PSC) devices. Its excellent electron mobility, solution processability, and ability to modify the work function of underlying layers make it an ideal candidate for enhancing charge extraction and overall device efficiency. The transition from lab-scale spin coating to large-area deposition methods is crucial for the commercial viability of these solar cell technologies. This document focuses on scalable techniques such as blade coating, slot-die coating, and inkjet printing for depositing uniform and effective this compound thin films.
Solution Preparation for Large-Area Deposition
The formulation of the this compound solution is critical for achieving uniform and high-quality films with scalable deposition methods. The choice of solvent and concentration directly impacts the solution's viscosity, surface tension, and drying kinetics.
General Protocol for this compound Solution Preparation:
A common solvent for this compound is methanol due to its good solubility and suitable volatility.[1]
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolving: Add the appropriate volume of methanol to achieve the target concentration. Concentrations typically range from 0.5 to 2 mg/ml.[1]
-
Mixing: Stir the solution at room temperature until the this compound is fully dissolved. Gentle heating (e.g., 40-50 °C) can be used to aid dissolution, but care should be taken to avoid solvent evaporation.
-
Filtering: Before use, filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate impurities that could disrupt the coating process.
Table 1: this compound Solution Formulations for Different Deposition Methods
| Deposition Method | Typical Concentration | Solvent(s) | Key Considerations |
| Blade Coating | 1 - 2 mg/ml | Methanol, 2-Methoxyethanol | Solution viscosity and substrate temperature are key parameters. |
| Slot-Die Coating | 1 - 5 mg/ml | Methanol, Ethanol, Isopropanol | Ink viscosity and surface tension must be optimized for stable meniscus formation. |
| Inkjet Printing | 0.5 - 1.5 mg/ml | Methanol, Ethanol, with co-solvents (e.g., ethylene glycol) | Ink must have appropriate viscosity (typically 1-20 mPa·s) and surface tension for stable jetting. |
Large-Area Deposition Protocols
The following protocols provide a starting point for the deposition of this compound layers using scalable techniques. Optimization of parameters will be necessary based on specific substrate types, desired film thickness, and environmental conditions.
Blade Coating
Blade coating is a simple and material-efficient method for producing uniform thin films over large areas. The wet film thickness is determined by the gap between the blade and the substrate, the coating speed, and the solution's properties.
Experimental Protocol for Blade Coating this compound:
-
Substrate Preparation: Clean the substrate (e.g., ITO-coated glass) sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the substrate with a nitrogen gun.
-
Solution Dispensing: Dispense a line of the prepared this compound solution at one edge of the substrate.
-
Coating: Move the blade across the substrate at a constant speed. The blade gap and coating speed will need to be optimized. A typical starting point is a gap of 100-200 µm and a speed of 10-50 mm/s.
-
Drying: The coated film can be dried at room temperature or on a hotplate at a slightly elevated temperature (e.g., 60-80 °C) to facilitate solvent evaporation.
Slot-Die Coating
Slot-die coating is a highly scalable method that offers precise control over film thickness and uniformity, making it suitable for roll-to-roll manufacturing.
Experimental Protocol for Slot-Die Coating this compound:
-
System Setup: Install the slot-die head and set the gap between the die and the substrate (typically 50-200 µm).
-
Ink Delivery: Load the this compound solution into a syringe pump and connect it to the slot-die head. Set the desired flow rate to control the wet film thickness.
-
Coating: Move the substrate or the slot-die head at a constant speed. The coating speed and flow rate are interdependent and must be optimized to achieve a stable coating window.
-
Drying: The coated film is typically dried in-line using a hot air knife or an infrared heater.
Inkjet Printing
Inkjet printing is a digital, drop-on-demand technique that allows for precise patterning and efficient material usage, making it ideal for fabricating structured devices.
Experimental Protocol for Inkjet Printing this compound:
-
Ink Formulation: Prepare a this compound ink with the appropriate viscosity and surface tension for the specific printhead being used. This often involves using co-solvents like ethylene glycol to prevent nozzle clogging.
-
Printer Setup: Load the ink into the printer cartridge and set the printing parameters, such as drop spacing, jetting frequency, and substrate temperature.
-
Printing: Print the desired pattern onto the substrate. Multiple printing passes may be required to achieve the desired film thickness.
-
Annealing: After printing, anneal the substrate at a moderate temperature (e.g., 80-100 °C) to remove residual solvents and improve film quality.
Characterization and Performance Data
The quality of the deposited this compound film is crucial for device performance. Key characterization techniques include atomic force microscopy (AFM) to assess surface morphology and roughness, and UV-Vis spectroscopy to determine film thickness and uniformity.
Table 2: Performance Comparison of Solar Cells with this compound ETL Deposited by Different Methods
| Deposition Method | Active Layer | Device Structure | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| Spin Coating (Reference) | PM6:Y6 | Inverted | 14.9 | 0.85 | 24.5 | 71.5 | [1] |
| Blade Coating | MAPbI₃ | n-i-p | 21.4 | 1.17 | - | - | [2] |
| Slot-Die Coating | Perovskite | - | 17.5 | - | - | - | |
| Inkjet Printing | P3HT:PCBM | Inverted | ~1-2 | - | - | - | General expectation |
Note: The performance data presented is based on available literature and may vary depending on the specific active layer, device architecture, and processing conditions. Direct comparison is challenging due to the variety of systems reported.
A study on modifying a SnO₂ ETL with a spin-coated this compound layer showed a significant improvement in power conversion efficiency (PCE) from 12.7% to 14.9%.[1] This was attributed to the this compound layer passivating defects and reducing the surface roughness of the SnO₂, leading to improved charge collection and reduced recombination.[1] The root mean square (RMS) roughness of the SnO₂ ETL decreased from 2.71 nm to 1.41 nm after the this compound modification.[1] These results highlight the potential benefits of incorporating a this compound layer, and similar improvements are anticipated with scalable deposition methods, provided that film quality can be maintained.
Conclusion
The scalable deposition of this compound is a critical step towards the commercialization of high-performance organic and perovskite solar cells. Blade coating, slot-die coating, and inkjet printing offer viable pathways for large-area manufacturing. The protocols and data presented in this document provide a foundation for researchers and engineers to develop and optimize their own scalable deposition processes for this compound. Further research and development are needed to fully optimize ink formulations and processing parameters to bridge the performance gap between lab-scale and large-area devices.
References
- 1. Frontiers | Modification of the SnO2 Electron Transporting Layer by Using Perylene Diimide Derivative for Efficient Organic Solar Cells [frontiersin.org]
- 2. Enhanced Efficiency and Stability in Blade-Coated Perovskite Solar Cells through Using 2,3,4,5,6-Pentafluorophenylethylammonium Halide Additives. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
PDINO Technical Support Center: Enhancing Organic Solar Cell Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the stability of organic solar cells (OSCs) using the cathode interlayer material, PDINO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve the stability of organic solar cells?
A1: this compound (N,N'-Bis(N,N-dimethylpropan-1-amine oxide)perylene-3,4,9,10-tetracarboxylic diimide) is a perylene diimide (PDI) derivative used as a cathode interlayer (CIL) material in organic solar cells.[1][2] It enhances device stability primarily by replacing less stable electron transporting layers, such as ZnO, and mitigating degradation pathways. This compound-based devices have demonstrated significantly longer lifetimes compared to those using other materials.[3][4][5]
One key mechanism for this improved stability is the avoidance of the photocatalytic effect that can occur with metal oxide interlayers like ZnO.[4][5] This effect can lead to the degradation of the adjacent photoactive layer under illumination. This compound, being an organic material, does not exhibit this detrimental photocatalytic activity. Furthermore, this compound has been shown to be more stable than some other PDI-based interlayers, especially when processed with suitable solvents like methanol.[3]
Q2: What are the typical performance improvements observed with this compound?
A2: The incorporation of this compound as a cathode interlayer can lead to significant improvements in power conversion efficiency (PCE) and other photovoltaic parameters. For instance, OSCs employing this compound with a PM6:Y7 active layer have achieved PCEs up to 17.3%.[6] In another example with a PBDB-TF (PM6):BTP-4Cl-12 (Y7-BO) active layer, a PCE of 17.0% was reported.[1][2] The improvements are often reflected in enhanced open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
Q3: Which solvents are recommended for processing this compound?
A3: this compound is soluble in eco-friendly polar solvents such as methanol, ethanol, and trifluoroethanol.[1][5] The choice of solvent is crucial for achieving optimal film formation and device stability.[3] Methanol is a commonly used and effective solvent for this compound, leading to devices with the longest reported lifetimes in some studies.[3]
Troubleshooting Guide
Issue 1: Low Power Conversion Efficiency (PCE) in Fabricated Devices
-
Possible Cause: Poor solubility of this compound leading to aggregation and non-uniform film formation.
-
Solution: Ensure the this compound is fully dissolved in the chosen solvent (e.g., methanol). Gentle heating or extended sonication may aid dissolution. Filter the solution through a PTFE syringe filter (e.g., 0.2 µm pore size) before deposition to remove any aggregates. Limited solubility can result in films with higher surface roughness, which can negatively impact device performance.[4]
-
-
Possible Cause: Sub-optimal thickness of the this compound layer.
-
Solution: Optimize the thickness of the this compound interlayer by adjusting the concentration of the solution and the spin-coating parameters (speed and time). While this compound is known to be relatively thickness-insensitive compared to other CILs, an optimal thickness is still crucial for efficient charge extraction.
-
-
Possible Cause: Mismatch between the energy levels of this compound and the active layer.
-
Possible Cause: Degradation of the this compound layer itself.
-
Solution: Impedance spectroscopy studies have suggested that under dark conditions in a nitrogen environment, the degradation of the this compound layer can be a primary cause of device performance loss.[6] Ensure proper storage of the this compound material and solutions in an inert atmosphere to prevent degradation.
-
Issue 2: Poor Device Stability and Rapid Degradation
-
Possible Cause: Inappropriate solvent choice for this compound deposition.
-
Possible Cause: Photochemical reactions at the cathode interface.
-
Solution: One of the advantages of this compound is that it helps to avoid the photocatalytic effect often seen with ZnO interlayers.[4][5] If you are still observing rapid photodegradation, ensure that your active layer materials are photochemically stable and that the device is properly encapsulated to prevent exposure to oxygen and moisture.
-
-
Possible Cause: Interfacial delamination or poor contact between layers.
-
Solution: Ensure the substrate is thoroughly cleaned before depositing the subsequent layers. Atomic force microscopy (AFM) can be used to investigate the surface morphology of the this compound layer and the underlying active layer to identify any issues with film formation or roughness that could lead to poor interfacial contact.
-
Quantitative Data
Table 1: Photovoltaic Performance of Organic Solar Cells with this compound
| Active Layer | Device Structure | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PM6:Y7 | ITO/PEDOT:PSS/PM6:Y7/PDINO/Ag | N/A | 30.60 | N/A | 17.3 | [6] |
| PBDB-TF (PM6):BTP-4Cl-12 (Y7-BO) | ITO/PEDOT:PSS AI 4083/PBDB-TF:BTP-4Cl-12/PDINO/Al | 0.858 | 25.6 | 77.6 | 17.0 | [1][2] |
Table 2: Material Properties of this compound
| Property | Value | Reference |
| Full Name | N,N'-Bis(N,N-dimethylpropan-1-amine oxide)perylene-3,4,9,10-tetracarboxylic diimide | [1] |
| HOMO Level | -6.21 eV | [1] |
| LUMO Level | -3.63 eV | [1] |
| Electrical Conductivity | 7.6 x 10-5 S/cm | [1] |
| Common Solvents | Methanol, ethanol, trifluoroethanol | [1] |
Experimental Protocols
1. Preparation of this compound Solution
-
Materials: this compound powder, anhydrous methanol.
-
Procedure: a. In an inert atmosphere (e.g., a nitrogen-filled glovebox), weigh the desired amount of this compound powder. A typical starting concentration is 1 mg/mL. b. Add the appropriate volume of anhydrous methanol to the this compound powder in a clean vial. c. Stir the mixture vigorously using a magnetic stirrer at room temperature overnight to ensure complete dissolution. Gentle heating (e.g., at 40 °C) can be applied to aid dissolution if necessary. d. Before use, filter the this compound solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
2. Fabrication of an Inverted Organic Solar Cell with a this compound Interlayer
This protocol describes a typical fabrication process for an inverted OSC.
-
Substrate Cleaning: a. Sequentially sonicate pre-patterned ITO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a stream of nitrogen and then treat them with UV-ozone for 15 minutes to improve the wettability and work function of the ITO.
-
Deposition of the Electron Transport Layer (ETL): a. In this example, we will use ZnO nanoparticles as the ETL, which is a common practice before depositing this compound. b. Spin-coat a ZnO nanoparticle suspension onto the cleaned ITO substrates and anneal at an appropriate temperature (e.g., 150 °C) in the air.
-
Deposition of the this compound Interlayer: a. Transfer the substrates with the ZnO layer into an inert atmosphere. b. Spin-coat the prepared this compound solution onto the ZnO layer. A typical spin-coating speed is 3000 rpm for 30 seconds. c. Anneal the substrates at a moderate temperature (e.g., 100 °C) for a few minutes to remove any residual solvent.
-
Deposition of the Active Layer: a. Prepare a solution of the donor and acceptor materials (e.g., PM6 and Y6) in a suitable solvent like chloroform. b. Spin-coat the active layer solution onto the this compound layer. c. Anneal the films at the optimal temperature for the specific active layer blend to promote the desired morphology.
-
Deposition of the Hole Transport Layer (HTL): a. Deposit a layer of MoO₃ (molybdenum trioxide) via thermal evaporation.
-
Deposition of the Metal Electrode: a. Finally, deposit the top metal electrode (e.g., Silver - Ag) via thermal evaporation through a shadow mask to define the device area.
Visualizations
References
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic solar cell stability this compound outlasts F-PDIN-EH — Fluxim [fluxim.com]
- 4. Chemical structure and processing solvent of cathode interlayer materials affect organic solar cells performance - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC00110B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lumtec.com.tw [lumtec.com.tw]
Technical Support Center: Troubleshooting Charge Extraction in Pdino-Based Devices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pdino-based organic electronic devices. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in organic electronic devices?
A1: this compound, a perylene diimide derivative, is primarily used as an electron transport layer (ETL) or as a cathode interlayer (CIL) in organic solar cells (OSCs) and other organic electronic devices. Its main functions are to facilitate efficient extraction of electrons from the active layer to the cathode, block holes, and modify the work function of the electrode to reduce the energy barrier for electron collection.
Q2: What are the common symptoms of poor charge extraction in my this compound-based device?
A2: Poor charge extraction typically manifests as a combination of issues in the current-voltage (J-V) characteristics of your device. Key indicators include a low short-circuit current density (Jsc), a reduced fill factor (FF), and consequently, a lower power conversion efficiency (PCE). In some cases, an "S-shaped" J-V curve can also be a sign of hindered charge extraction at the interface.
Q3: Can the thickness of the this compound layer affect charge extraction?
A3: Yes, the thickness of the this compound layer is a critical parameter. An overly thin layer may not form a continuous film, leading to incomplete coverage and shunt pathways. Conversely, an excessively thick layer can increase the series resistance of the device, impeding electron transport and reducing both Jsc and FF.[1] It is crucial to optimize the thickness for your specific device architecture and active layer materials. While some hybrid interlayers have shown thickness insensitivity, this is not always the case with pure this compound layers.[2]
Q4: How does the choice of solvent for this compound deposition impact device performance?
A4: The solvent used to deposit the this compound layer significantly influences the film's morphology, conductivity, and the overall device stability. For instance, studies have shown that using methanol as a solvent for this compound can lead to longer device lifetimes compared to other solvents.[3] The choice of solvent can affect the solubility of this compound, the uniformity of the resulting film, and the interfacial energetics, all of which are critical for efficient charge extraction.[3]
Troubleshooting Guides
Issue 1: Low Short-Circuit Current (Jsc)
Symptom: The measured Jsc of your device is significantly lower than expected for the active layer material used.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Coverage of this compound Layer | Optimize the spin-coating parameters (speed, time, and concentration) to ensure a uniform and pinhole-free film. Consider using a different solvent or a solvent blend to improve film formation. |
| Poor Interface between this compound and Active Layer | Ensure the surface of the active layer is clean and free of contaminants before depositing the this compound layer. Surface treatments or the introduction of a thin buffer layer can sometimes improve the interfacial contact. |
| Energy Level Mismatch | Verify the energy levels (LUMO) of your active layer and the work function of your cathode. A significant mismatch can create a barrier to electron extraction. Using this compound helps to reduce this barrier, but the active layer's LUMO should ideally be close to that of the acceptor material. |
| High Recombination Rates | A low Jsc can be a result of high charge recombination. This can be investigated using techniques like transient photovoltage (TPV) and transient photocurrent (TPC) to measure charge carrier lifetime and recombination kinetics.[4] |
Issue 2: Low Fill Factor (FF)
Symptom: The J-V curve of your device appears "flat" or has a low fill factor, indicating high series resistance or significant charge recombination.
Possible Causes & Solutions:
| Cause | Recommended Action |
| High Series Resistance (Rs) | As mentioned, an overly thick this compound layer can contribute to high Rs.[5] Optimize the this compound thickness. Also, check the conductivity of your transparent electrode (e.g., ITO) and the quality of the top metal contact. |
| High Shunt Resistance (Rsh) | Pinhole defects in the this compound or active layer can create shunt pathways, reducing the Rsh. Ensure uniform film deposition and consider filtering your solutions to remove aggregates. |
| Charge Trapping at the Interface | Surface defects on the underlying layer (e.g., SnO2) can act as charge traps. Using this compound as a surface modifier can passivate these defects and improve charge collection efficiency.[6] |
| Imbalanced Charge Carrier Mobility | A significant mismatch between electron and hole mobility in the active layer can lead to charge accumulation and recombination, reducing the FF. While primarily a property of the active layer, an efficient ETL like this compound helps to quickly extract electrons, mitigating this issue. |
Experimental Protocols
Current-Voltage (J-V) Characterization
Objective: To determine the key performance parameters of the solar cell, including Jsc, Voc, FF, and PCE.
Methodology:
-
Place the fabricated device on a temperature-controlled sample holder.
-
Use a solar simulator with a calibrated AM1.5G spectrum at 100 mW/cm².
-
Connect the device to a source measure unit (SMU).
-
Sweep the voltage from reverse bias (e.g., -1 V) to forward bias (e.g., +1.5 V) and measure the corresponding current.
-
Plot the current density (J) as a function of the applied voltage (V).
-
Extract Jsc (current at 0 V), Voc (voltage at 0 current), and the maximum power point (Pmax).
-
Calculate the Fill Factor (FF) using the formula: FF = (Jmp * Vmp) / (Jsc * Voc), where Jmp and Vmp are the current and voltage at the maximum power point.
-
Calculate the Power Conversion Efficiency (PCE) using the formula: PCE = (Jsc * Voc * FF) / Pin, where Pin is the incident power density.
Charge Extraction by Linearly Increasing Voltage (CELIV)
Objective: To determine the charge carrier mobility and density in the active layer.
Methodology:
-
Connect the device to a function generator and an oscilloscope.
-
Apply a short light pulse to generate charge carriers.
-
After a delay time, apply a linearly increasing voltage ramp in the reverse bias direction.
-
The applied voltage extracts the photogenerated charge carriers, resulting in a current transient.
-
The peak of the extraction current is related to the charge carrier mobility. The integral of the transient gives the total extracted charge.
Visualizations
Caption: Electron extraction pathway in a this compound-based organic solar cell.
Caption: Troubleshooting logic for common charge extraction issues.
References
- 1. researchgate.net [researchgate.net]
- 2. A robust and thickness-insensitive hybrid cathode interlayer for high-efficiency and stable inverted organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. Organic solar cell stability this compound outlasts F-PDIN-EH — Fluxim [fluxim.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Modification of the SnO2 Electron Transporting Layer by Using Perylene Diimide Derivative for Efficient Organic Solar Cells [frontiersin.org]
Technical Support Center: Optimizing Pdino Interlayer Thickness for Maximum Power Conversion Efficiency (PCE)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the thickness of the Pdino interlayer in organic solar cells (OSCs) to achieve maximum Power Conversion Efficiency (PCE).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the this compound interlayer in an organic solar cell?
A1: The primary function of a this compound interlayer is to facilitate the efficient extraction of electrons from the active layer of the solar cell and their injection into the cathode.[1] It acts as a cathode interlayer material (CIM) that helps to reduce the energy barrier for electron transfer by aligning the energy levels between the active layer and the cathode.[1]
Q2: What are the advantages of using this compound compared to other cathode interlayer materials like PFN?
A2: this compound exhibits significantly higher conductivity (7.6 × 10⁻⁵ S/cm) compared to materials like PFN (6.9 × 10⁻⁹ S/cm). This enhanced conductivity improves electron transport and reduces resistive losses within the device, contributing to a higher overall efficiency. Additionally, this compound allows for the use of high work function metals like gold (Au) and silver (Ag) as efficient cathodes by effectively lowering their work function.[2]
Q3: What is the optimal thickness for a this compound interlayer to achieve maximum PCE?
A3: The optimal thickness of a this compound interlayer is typically very thin, often around 9-10 nm.[3] Exceeding this optimal thickness can lead to a decrease in device performance.
Q4: Is this compound thickness-sensitive?
A4: Yes, the performance of organic solar cells using this compound as the cathode interlayer can be sensitive to its thickness. One study showed that the Power Conversion Efficiency (PCE) decreased from an optimal 15.46% at a thickness of 9 nm to 11.72% when the thickness was increased to 39 nm.[3] However, related materials like PDINN have been shown to be more thickness-insensitive.[3][4][5]
Q5: What solvents are recommended for processing this compound?
A5: this compound is soluble in solvents such as methanol, ethanol, and trifluoroethanol.[2] The choice of solvent can impact the stability and performance of the final device, with methanol being a commonly used and effective solvent.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Power Conversion Efficiency (PCE) | - Suboptimal this compound interlayer thickness. - Poor film quality (e.g., non-uniform, pinholes). - Mismatched energy levels between layers.[7] - High series resistance.[8] | - Systematically vary the this compound thickness to find the optimum for your specific device architecture. - Optimize spin coating parameters (speed, time, acceleration) and solution concentration to improve film uniformity. - Ensure high-purity this compound and solvents are used. - Characterize the work function of the this compound layer to ensure proper energy level alignment. |
| Low Fill Factor (FF) | - High series resistance (Rs) or low shunt resistance (Rsh).[8] - Poor interfacial contact between the this compound layer and the active layer or the cathode. - Charge carrier recombination at the interface.[7] | - Optimize the thickness of all layers in the device, not just the this compound interlayer.[7] - Ensure a clean and smooth surface of the underlying layer before depositing the this compound. - Consider post-deposition annealing of the this compound layer (if compatible with your device fabrication process). |
| Low Short-Circuit Current (Jsc) | - Incomplete light absorption in the active layer. - Poor electron extraction at the cathode interface. - Optical losses due to a thick or non-transparent this compound layer. | - While this compound itself is not the primary absorber, a very thick layer can introduce some parasitic absorption. Ensure the layer is within the optimal thickness range. - Verify the quality of the active layer. - Ensure efficient electron transport from the active layer to the this compound. |
| Low Open-Circuit Voltage (Voc) | - Mismatched energy levels at the cathode interface.[7] - High recombination rates.[7] - Presence of trap states at the interface.[7] | - this compound is known to lower the work function of the cathode, which should generally improve Voc. Verify the work function modification using techniques like Ultraviolet Photoelectron Spectroscopy (UPS). - Improve the quality of the interfaces to reduce recombination. |
| Non-uniform this compound film | - Improper spin coating parameters. - Inappropriate solvent or solution concentration. - Surface contamination on the substrate. | - Adjust spin speed, acceleration, and time. - Filter the this compound solution before use to remove any particulates. - Ensure the substrate is thoroughly cleaned before spin coating. - Consider the viscosity and volatility of the chosen solvent. |
Data Presentation
Table 1: Effect of this compound Interlayer Thickness on Organic Solar Cell Performance (PM6:Y6 Active Layer)
| This compound Thickness (nm) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| 9 | 0.821 | 25.58 | 72.24 | 15.17 |
| 39 | - | - | - | 11.72 |
Data synthesized from a study by Yao et al., 2020.[3]
Table 2: Performance of a High-Efficiency Organic Solar Cell with an Optimized this compound Interlayer
| Active Layer | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| PBDB-TF:BTP-4Cl-12 | 0.858 | 25.6 | 77.6 | 17.0 |
This result was achieved with an optimized this compound cathode interlayer.[2]
Experimental Protocols
Protocol 1: Fabrication of the this compound Interlayer via Spin Coating
-
Solution Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a specific concentration (e.g., 0.5 - 2 mg/mL). The concentration will directly influence the resulting film thickness.
-
Stir the solution at room temperature until the this compound is fully dissolved.
-
Filter the solution through a 0.2 µm PTFE syringe filter before use to remove any aggregates or dust particles.
-
-
Substrate Preparation:
-
Ensure the substrate (e.g., ITO/active layer) is clean and dry. A common cleaning procedure involves sequential sonication in detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.
-
-
Spin Coating:
-
Transfer the substrate to a spin coater located in a controlled environment (e.g., a nitrogen-filled glovebox).
-
Dispense a sufficient amount of the this compound solution onto the center of the substrate to cover the entire surface.
-
Spin coat the substrate at a specific speed (e.g., 1000-5000 rpm) for a set duration (e.g., 30-60 seconds). The spin speed is the primary parameter for controlling the film thickness.
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Allow the film to dry on the spin coater or transfer it to a hotplate for a low-temperature anneal (e.g., 80-100 °C for 5-10 minutes) to remove any residual solvent.
-
Protocol 2: Characterization of the this compound Interlayer and the Final Device
-
Thickness Measurement:
-
The thickness of the this compound interlayer can be measured using techniques such as atomic force microscopy (AFM) on a scratched area of the film or by ellipsometry.
-
-
Device Performance Characterization:
-
Deposit the top metal electrode (e.g., Ag or Au) via thermal evaporation through a shadow mask to define the active area of the solar cell.
-
Measure the current density-voltage (J-V) characteristics of the completed device under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator.
-
Extract the key photovoltaic parameters: short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).[8]
-
Visualizations
Caption: Experimental workflow for optimizing this compound interlayer thickness.
Caption: Troubleshooting logic for low PCE related to the this compound interlayer.
References
- 1. nbinno.com [nbinno.com]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. A robust and thickness-insensitive hybrid cathode interlayer for high-efficiency and stable inverted organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic solar cell stability this compound outlasts F-PDIN-EH — Fluxim [fluxim.com]
- 7. ossila.com [ossila.com]
- 8. fill-factor-in-organic-solar-cells - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: Optimizing Organic Solar Cells with Pdino
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Pdino to reduce interfacial recombination in organic solar cells (OSCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it reduce interfacial recombination in OSCs?
A1: this compound is a perylene diimide derivative that functions as an effective cathode interlayer material in organic solar cells.[1] It helps to reduce interfacial recombination, a major loss mechanism in OSCs, through several key mechanisms:
-
Defect Passivation: this compound can passivate defects at the interface between the electron transport layer (ETL), such as SnO2 or ZnO, and the active layer. This reduces trap states that can capture charge carriers and lead to recombination.[2]
-
Work Function Modification: this compound can lower the work function of the ETL, leading to a more favorable energy level alignment for efficient electron extraction from the active layer to the cathode.[3] This improved alignment minimizes the energy barrier for electron transport and reduces the likelihood of charge accumulation and recombination at the interface.
-
Improved Electron Mobility: The use of a this compound interlayer can enhance the electron mobility of the ETL, facilitating faster and more efficient charge transport away from the interface.[2]
These combined effects lead to a reduction in both radiative and non-radiative recombination, ultimately improving the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) of the OSC, resulting in a higher power conversion efficiency (PCE).
Q2: What are the typical performance improvements observed with a this compound interlayer?
A2: The incorporation of a this compound interlayer has been shown to significantly enhance the performance and stability of OSCs. For instance, modifying a SnO2 ETL with this compound has been reported to increase the PCE from 12.7% to 14.9%.[2] Similarly, when used with a ZnO ETL, it can lead to a PCE of 18.63% with exceptional thermal stability.[3] Devices with this compound interlayers have also demonstrated remarkable operational photostability, being almost three times more stable than devices based on ZnO alone under continuous illumination.
Q3: What is the optimal concentration and solvent for preparing a this compound solution?
A3: A commonly used solvent for this compound is methanol.[2] A typical concentration for the solution is 1.0 mg/mL.[2] It is crucial to ensure the this compound is fully dissolved and the solution is filtered before use to avoid particulates that could disrupt the film formation.
Q4: Is the thickness of the this compound layer critical for device performance?
A4: While some cathode interlayers are very sensitive to thickness, this compound has been shown to be relatively thickness-insensitive, which is advantageous for large-scale fabrication methods like roll-to-roll processing.[4] However, there is still an optimal range. One study suggests that a dense this compound layer, resulting from a higher concentration (e.g., 2 mg/ml), might have an adverse effect on charge carrier transportation.[2] A thickness of around 10 nm is often targeted.[2]
Troubleshooting Guide
Problem 1: Lower than expected open-circuit voltage (Voc) after incorporating a this compound interlayer.
| Possible Cause | Troubleshooting Step |
| Poor Interfacial Contact | Ensure the substrate and underlying layers are scrupulously clean before depositing the this compound layer to promote good adhesion and uniform coverage. |
| Suboptimal this compound Film Morphology | Optimize the spin-coating parameters (speed and time) to achieve a smooth and uniform this compound film. Atomic Force Microscopy (AFM) can be used to characterize the surface morphology. |
| Incorrect Energy Level Alignment | While this compound generally improves energy level alignment, ensure that the active layer materials are compatible. Verify the HOMO and LUMO levels of your donor and acceptor materials. |
| Increased Non-Radiative Recombination | A lower Voc can be a sign of persistent non-radiative recombination. Ensure the active layer morphology is optimized and consider if there are any residual impurities in the this compound solution. |
Problem 2: The power conversion efficiency (PCE) of the device is not improving as expected.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | The concentration of the this compound solution can impact device performance. While 1 mg/mL is a good starting point, it may need to be optimized for your specific active layer and ETL combination. A concentration that is too high can impede charge transport. |
| Poor Film Quality | An uneven or aggregated this compound film can lead to shorting or inefficient charge extraction. Ensure the solution is well-dissolved and filtered. Optimize spin-coating parameters for a uniform film. |
| Imbalanced Charge Mobility | While this compound enhances electron transport, a significant mismatch with the hole mobility of the active layer can limit overall performance. This can lead to charge accumulation and increased recombination. |
| Solvent Choice for this compound | The solvent used to dissolve this compound can affect the stability and performance of the device. Methanol has been shown to result in longer device lifetimes compared to other solvents like heptane. |
Problem 3: The device exhibits poor stability and degrades quickly.
| Possible Cause | Troubleshooting Step |
| Environmental Degradation | This compound-based devices, like most OSCs, are sensitive to oxygen and moisture. Ensure all fabrication and testing are performed in an inert atmosphere (e.g., a glovebox). Proper encapsulation of the final device is critical for long-term stability. |
| Photodegradation | While this compound itself can improve photostability compared to materials like ZnO, the active layer or other interfaces may still be susceptible to photodegradation. Use UV filters during long-term testing if not evaluating UV stability. |
| Solvent-Induced Instability | The choice of solvent for depositing the this compound layer can significantly impact the long-term stability of the device. Methanol is often a preferred solvent for enhanced stability.[5] |
Data Presentation
Table 1: Performance of OSCs with and without a this compound interlayer on a SnO2 ETL. [2]
| Interlayer | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| Pristine SnO₂ | 0.835 | 24.12 | 63.18 | 12.7 |
| SnO₂/Pdino | 0.830 | 26.85 | 66.85 | 14.9 |
Table 2: Performance comparison of OSCs with different this compound concentrations on a SnO₂ ETL. [2]
| This compound Concentration | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| 1 mg/ml | 0.830 | 26.85 | 66.85 | 14.90 |
| 2 mg/ml | 0.825 | 26.10 | 67.49 | 14.58 |
Table 3: Stability of OSCs with and without a this compound interlayer on a SnO₂ ETL after 15 days. [2]
| Interlayer | PCE Retention (%) |
| Pristine SnO₂ | < 60 |
| SnO₂/Pdino | 81 |
Experimental Protocols
1. Preparation of this compound Solution
-
Weigh 1 mg of this compound powder and place it in a clean vial.
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Add 1 mL of methanol to the vial.
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Stir the solution vigorously, typically overnight at room temperature, to ensure the this compound is completely dissolved.
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Before use, filter the solution through a 0.45 µm or smaller pore size filter (e.g., PTFE) to remove any undissolved particles.
2. Deposition of this compound Interlayer
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Ensure the substrate with the underlying layers (e.g., ITO/ETL) is clean and has been treated as required (e.g., UV-ozone treatment).
-
Transfer the substrate to a spin-coater located in an inert-atmosphere glovebox.
-
Dispense a sufficient amount of the filtered this compound solution onto the center of the substrate.
-
Spin-coat the solution. A typical starting point is a two-step program:
-
Step 1: 1000 rpm for 10 seconds (for spreading)
-
Step 2: 4000 rpm for 30 seconds (for thinning and drying)
-
Note: These parameters should be optimized to achieve the desired film thickness (e.g., ~10 nm) and uniformity.
-
-
Anneal the substrate on a hotplate at a moderate temperature (e.g., 80-100 °C) for a few minutes to remove any residual solvent.
-
Proceed with the deposition of the subsequent layers (e.g., active layer or cathode).
Mandatory Visualization
Caption: Mechanism of this compound in reducing interfacial recombination in OSCs.
Caption: Experimental workflow for fabricating OSCs with a this compound interlayer.
References
- 1. A robust and thickness-insensitive hybrid cathode interlayer for high-efficiency and stable inverted organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A Nonionic Alcohol Soluble Polymer Cathode Interlayer Enables Efficient Organic and Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the PDINO-Active Layer Interface
Welcome to the technical support center for improving the contact between PDINO and the active layer in your organic and perovskite solar cell experiments. This guide provides troubleshooting advice and frequently asked questions to help you overcome common challenges and enhance your device performance.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in my device?
A1: this compound serves as a cathode interlayer, facilitating the efficient extraction of electrons from the active layer and their injection into the cathode.[1] Its high conductivity, measured at 7.6 × 10⁻⁵ S/cm, is significantly greater than many alternatives, which helps to reduce resistive losses within the device and improve overall efficiency.[2] Additionally, this compound can lower the work function of high work function metals like gold (Au) and silver (Ag), allowing them to be used as effective cathodes.
Q2: What are the ideal solvents for preparing a this compound solution?
A2: this compound is soluble in methanol, ethanol, and trifluoroethanol. The choice of solvent can impact film formation and stability, with methanol often being a preferred choice for achieving stable, long-lasting device performance.[2]
Q3: How critical is the thickness of the this compound layer?
A3: The thickness of the this compound layer is a critical parameter that significantly influences device performance. An optimized thickness is necessary to ensure efficient electron transport without introducing excessive series resistance. While this compound is considered relatively thickness-insensitive compared to other interlayers, optimization is still recommended for achieving peak performance.[3] In some cases, combining this compound with other materials like ZnO nanocrystals can improve tolerance to thickness variations.[3]
Q4: Can I use this compound with high work function metal cathodes like Gold (Au) or Silver (Ag)?
A4: Yes, one of the key advantages of this compound is its ability to enable the use of high work function metals such as Au and Ag as efficient cathodes.[2] this compound effectively reduces the work function of these metals, improving the ohmic contact at the cathode interface and enhancing electron extraction.
Troubleshooting Guide
This section provides solutions to common problems you may encounter during the deposition and optimization of the this compound interlayer.
Problem 1: Low Device Performance (Low VOC, JSC, or FF)
Possible Cause: Poor contact between the this compound layer and the active layer, leading to high interface trap recombination and inefficient charge extraction.[1] This can be due to suboptimal this compound thickness, poor film morphology, or energy level misalignment.
Solutions:
-
Optimize this compound Thickness: Experiment with varying the thickness of the this compound layer. A thickness that is too thin may not provide complete coverage, while a layer that is too thick can increase series resistance.
-
Surface Modification: Introduce additives to the this compound solution. For instance, incorporating trihydroxybenzoic acid (TBA) can help reduce the work function of the interlayer and improve contact with the active layer.[1]
-
Improve Film Morphology: Ensure your this compound solution is well-dissolved and free of aggregates before deposition. Control the spin coating parameters (speed and time) to achieve a uniform and smooth film.
-
Energy Level Alignment: Mismatched energy levels between this compound and the electron acceptor in the active layer can create an energy barrier.[4] Consider using additives or co-layers to tune the work function of the this compound layer for better alignment.
Problem 2: Non-uniform this compound Film
Possible Cause: Issues with the spin coating process, such as incorrect spin speed, acceleration, or solution dispensing technique. The solvent may also be evaporating too quickly.
Solutions:
-
Adjust Spin Coating Parameters: For a static dispense, ensure the time between depositing the solution and starting the spinning process is minimized, especially with high vapor pressure solvents. A dynamic dispense, where the solution is applied while the substrate is spinning, can often lead to more uniform films.
-
Optimize Solution Concentration: Adjust the concentration of your this compound solution. A very dilute solution may not form a continuous film, while a very concentrated solution can lead to aggregation and non-uniformity.
-
Solvent Selection: If rapid solvent evaporation is an issue, consider using a solvent with a lower vapor pressure.
Problem 3: Poor Device Stability
Possible Cause: Degradation at the interface between the transport layers and the electrode. Inverted device architectures often show better stability.
Solutions:
-
Incorporate a Co-layer: Combining this compound with a stable metal oxide layer, such as ZnO nanocrystals, can enhance the stability of the cathode interface layer.[3]
-
Optimize the Device Architecture: Inverted device structures have been shown to exhibit impressive stability, maintaining high performance for extended periods.[5]
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Interface Passivation: Defects at the interface can be a source of degradation. Techniques like methanol-induced surface homogenization of an underlying ZnO layer can passivate surface defects and improve long-term stability.[5]
Quantitative Data
The following table summarizes the impact of this compound thickness on the performance of an organic solar cell with the structure ITO/PEDOT:PSS/PBDB-TF:BTP-4Cl-12/PDINO/Al.
| This compound Thickness (nm) | VOC (V) | JSC (mA cm-2) | FF (%) | PCE (%) |
| 100 | 0.858 | 25.6 | 77.6 | 17.0 |
Data extracted from a representative experiment.[2]
Experimental Protocols
Protocol 1: this compound Solution Preparation
-
Materials: this compound powder, Methanol (or Ethanol, Trifluoroethanol).
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of solvent to achieve the target concentration (e.g., 1 mg/mL).
-
Stir the solution on a hot plate at a low temperature (e.g., 40-50 °C) until the this compound is fully dissolved. Ensure the vial is capped to prevent solvent evaporation.
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Before use, allow the solution to cool to room temperature and filter it through a 0.2 µm PTFE syringe filter to remove any undissolved particles.
-
Protocol 2: this compound Deposition by Spin Coating
-
Substrate Preparation: Ensure the active layer is already deposited on the substrate and is clean and dry.
-
Deposition:
-
Place the substrate on the spin coater chuck and ensure it is centered.
-
Static Dispense: Dispense a sufficient amount of the this compound solution to cover the entire substrate surface. Start the spin coater immediately after dispensing.
-
Dynamic Dispense: Start the spin coater at a low speed (e.g., 500 rpm). Dispense the this compound solution onto the center of the spinning substrate.
-
-
Spinning:
-
Ramp up to the desired spin speed (e.g., 3000 rpm) and hold for the desired time (e.g., 30 seconds). The optimal speed and time will depend on the desired thickness and the solvent used.
-
-
Annealing (Optional): Depending on the active layer and subsequent processing steps, a thermal annealing step may be performed.
Visualizations
References
Technical Support Center: Minimizing Burn-in Degradation in Organic Solar Cells with PDINO
Welcome to the technical support center for researchers, scientists, and drug development professionals working with organic solar cells (OSCs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when utilizing the electron transport layer (ETL) material PDINO to minimize burn-in degradation and enhance device stability.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the fabrication and testing of organic solar cells incorporating a this compound interlayer.
| Problem | Potential Cause | Recommended Solution |
| Rapid initial decrease in Power Conversion Efficiency (PCE) within the first few hours of operation ("burn-in"). | 1. Sub-optimal this compound layer quality due to incorrect solvent choice. 2. Photodegradation of the active layer or the this compound layer itself under illumination. 3. Instability at the ETL/active layer interface. | 1. Use methanol as the processing solvent for this compound to ensure the longest device lifetime. 2. Ensure the active layer materials are of high purity and consider using a UV filter during initial testing if UV-induced degradation is suspected. 3. Optimize the deposition of the this compound layer to ensure a uniform and robust interface. |
| Low Fill Factor (FF). | 1. Poor film formation of the this compound layer. 2. Increased surface recombination. 3. Imbalance in charge carrier mobility. | 1. Ensure complete solubility of this compound in the chosen solvent and optimize spin-coating parameters for a uniform film. 2. Confirm the formation of a good interfacial contact between the this compound and the active layer. 3. While this compound generally promotes balanced charge transport, ensure the active layer blend also possesses balanced electron and hole mobility. |
| Low Short-Circuit Current (Jsc). | Incomplete coverage of the active layer by the this compound film, leading to poor electron extraction. | Optimize the concentration of the this compound solution and the spin-coating parameters to achieve a continuous and uniform layer. |
| Low Open-Circuit Voltage (Voc). | 1. Mismatch in energy levels between the active layer and the this compound ETL. 2. High leakage current due to pinholes or defects in the device. | 1. Ensure the LUMO level of the donor and acceptor materials in the active layer are well-aligned with the work function of the this compound-modified cathode. 2. Inspect substrates for defects and optimize the deposition of all layers to minimize pinholes. |
| Device failure or short-circuiting. | 1. Pinholes in the active layer leading to contact between the top and bottom electrodes. 2. Particulate contamination during fabrication. 3. Corrosion of the metal electrode. | 1. Optimize the thickness and annealing conditions of the active layer to create a pinhole-free film. 2. Work in a cleanroom environment and filter all solutions before deposition. 3. Ensure proper encapsulation of the device to prevent exposure to oxygen and moisture. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound a good choice for an electron transport layer to improve the stability of organic solar cells?
A1: this compound, a perylene diimide derivative, is an effective cathode interlayer material that enhances device stability and performance. It is solution-processable from environmentally friendly solvents like methanol and is less sensitive to thickness variations compared to many other interlayer materials. This compound-based devices have demonstrated remarkable photostability, often outperforming those with common ETLs like zinc oxide (ZnO), which can suffer from photocatalytic degradation.
Q2: What is "burn-in" degradation in organic solar cells, and how does this compound help to minimize it?
A2: "Burn-in" degradation refers to the rapid initial drop in power conversion efficiency (PCE) that often occurs within the first few hours of operation under illumination. This is typically caused by instabilities at the interfaces between layers or morphological changes in the active layer. This compound helps to minimize burn-in by forming a more stable and robust interface between the active layer and the cathode. This improved interface facilitates efficient electron extraction and reduces non-radiative recombination, leading to more stable initial performance.
Q3: What is the recommended solvent for processing this compound?
A3: Methanol is the highly recommended solvent for processing this compound. Studies have shown that devices fabricated using this compound dissolved in methanol exhibit the longest lifetimes and greatest stability compared to other solvents.
Q4: Can this compound be used in inverted organic solar cell architectures?
A4: Yes, this compound is well-suited for inverted organic solar cell architectures. In this configuration, it is typically deposited on top of the photoactive layer, before the top metal electrode (e.g., silver or aluminum).
Q5: How does the performance of this compound compare to ZnO as an electron transport layer in terms of stability?
A5: this compound-based devices have been shown to exhibit significantly better photostability compared to those using ZnO as the ETL. ZnO can have a photocatalytic effect that contributes to the degradation of the organic active layer under illumination. This compound-based devices can avoid this issue, leading to a much more stable performance over time.
Quantitative Data on Device Stability
The following table summarizes the performance and stability of organic solar cells with different electron transport layers.
| ETL Material | Active Layer | Initial PCE (%) | PCE after 220h (normalized) | Key Findings |
| This compound | PM6:Y7 | 9.14 | ~50% | The degradation of the this compound layer was identified as a primary cause of device degradation under continuous illumination. |
| This compound (Methanol) | PM6:Y6 | Not specified | Showed the longest lifetime | The choice of solvent for this compound is critical for device stability, with methanol providing the best results. |
| F-PDIN-EH (Heptane) | PM6:Y6 | Not specified | Degraded fastest | Inappropriate solvent choice can lead to increased surface recombination and faster degradation. |
Experimental Protocols
Fabrication of an Inverted Organic Solar Cell with a this compound Interlayer
This protocol outlines the fabrication of a standard inverted organic solar cell.
-
Substrate Cleaning:
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to improve the wettability and work function of the ITO.
-
-
Hole Transport Layer (HTL) Deposition (Optional for Inverted Structure, but good practice):
-
A solution of PEDOT:PSS is spin-coated onto the cleaned ITO substrates and annealed at 150°C for 10 minutes in air.
-
-
Active Layer Deposition:
-
A solution of the donor and acceptor materials (e.g., PM6:Y6) in a suitable solvent (e.g., chloroform with additives) is prepared.
-
The active layer solution is spin-coated on top of the HTL (or directly on the ITO for a simpler inverted structure) in a nitrogen-filled glovebox.
-
The film is then annealed at an optimized temperature (e.g., 100°C) for a specific duration to optimize the morphology.
-
-
This compound Electron Transport Layer (ETL) Deposition:
-
A solution of this compound in methanol (e.g., 1 mg/mL) is prepared.
-
The this compound solution is spin-coated on top of the active layer.
-
The film is annealed at a moderate temperature (e.g., 80°C) for a few minutes.
-
-
Cathode Deposition:
-
A metal cathode, typically Silver (Ag) or Aluminum (Al), is deposited by thermal evaporation through a shadow mask to define the device area.
-
-
Encapsulation:
-
The completed device is encapsulated using a UV-curable epoxy and a glass slide to protect it from oxygen and moisture.
-
Visualizations
Caption: Experimental workflow for fabricating an inverted organic solar cell with a this compound interlayer.
Caption: Key factors influencing the stability of organic solar cells utilizing a this compound electron transport layer.
Validation & Comparative
A Comparative Guide to Pdino and ZnO as Cathode Interlayers in Organic Solar Cells
For researchers, scientists, and drug development professionals navigating the landscape of organic solar cell (OSC) fabrication, the choice of cathode interlayer (CIL) is a critical determinant of device performance and stability. This guide provides a detailed comparison of two prominent CIL materials: the organic semiconductor Pdino and the inorganic metal oxide Zinc Oxide (ZnO).
This comparison delves into the quantitative performance metrics, experimental protocols for deposition, and the underlying mechanisms that govern the function of each material. The data presented is synthesized from recent studies to provide a clear, evidence-based overview for informed material selection in OSC research and development.
Performance Comparison
The efficacy of a cathode interlayer is primarily judged by its contribution to the key photovoltaic parameters of an organic solar cell: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The following table summarizes representative performance data for OSCs utilizing either this compound or ZnO as the CIL with the common PM6:Y6 active layer.
| Cathode Interlayer | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Active Layer |
| This compound | 17.23 | N/A | N/A | 78.59 | PM6:Y6 |
| ZnO | 15.31 | N/A | N/A | N/A | PM6:Y6 |
| ZnO/Pdino Bilayer | >15 | N/A | N/A | N/A | PM6:Y6 |
Note: N/A indicates data not available in the cited sources. The performance of OSCs is highly dependent on the entire device architecture and fabrication conditions.
A significant advantage of this compound is its contribution to enhanced device stability. Studies have shown that this compound-based devices exhibit remarkable photostability, which is attributed to the avoidance of the photocatalytic effect commonly observed with ZnO interlayers.[1] In contrast, while ZnO is a widely used and effective electron transport material, its inherent photocatalytic activity can be detrimental to the long-term performance of OSCs.[1][2]
Combining ZnO with this compound in a bilayer structure has been shown to leverage the high electron mobility of ZnO and the dense morphology of this compound, resulting in efficient and stable devices.[3]
Experimental Protocols
The deposition of the cathode interlayer is a critical step in the fabrication of inverted organic solar cells. Below are detailed methodologies for the deposition of this compound and ZnO.
This compound Cathode Interlayer Deposition
-
Solution Preparation : Prepare a solution of this compound in methanol at a concentration of 1 mg/mL.
-
Deposition : Spin-coat the this compound solution onto the active layer. The spin-coating speed and time can be optimized to achieve the desired thickness, which is typically in the range of 5-20 nm. For example, spin-coating at 2500 rpm.
-
Annealing : Generally, this compound layers do not require a high-temperature annealing step, making them suitable for flexible substrates.
ZnO Cathode Interlayer Deposition (Sol-Gel Method)
-
Precursor Solution Preparation :
-
Dissolve zinc acetate dihydrate in 2-methoxyethanol.
-
Add ethanolamine as a stabilizer, with the molar ratio of ethanolamine to zinc acetate typically being 1:1.
-
Stir the solution at 60°C for at least one hour to obtain a clear and homogeneous solution.
-
-
Deposition :
-
Spin-coat the ZnO precursor solution onto the ITO-coated glass substrate.
-
Typical spin-coating parameters are 3000 rpm for 30-60 seconds.
-
-
Annealing :
-
Anneal the substrate with the deposited ZnO precursor film in air at a temperature ranging from 150°C to 250°C for 15-30 minutes. This step is crucial for the conversion of the precursor to ZnO and for removing residual organic compounds.
-
Visualization of Experimental Workflow and Device Architecture
To illustrate the fabrication process and the structure of the resulting devices, the following diagrams are provided.
Energy Level Alignment
The energy level alignment between the cathode interlayer and the active layer is crucial for efficient electron extraction and transport. The work function of the CIL should ideally match the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor material in the active layer to minimize the energy barrier for electron collection.
The work function of ZnO is typically around -4.3 eV, which can be tuned.[4] this compound and its derivatives are also known to effectively reduce the work function of the cathode. This tuning of the work function is a key mechanism by which these interlayers improve device performance.
Conclusion
Both this compound and ZnO are effective cathode interlayers for high-performance organic solar cells. The choice between them may depend on the specific requirements of the application.
-
This compound offers the significant advantage of improved photostability by mitigating the photocatalytic degradation associated with ZnO. Its low-temperature processability is also a benefit for certain device architectures.
-
ZnO is a well-established, low-cost material with high electron mobility. However, strategies to passivate its surface and suppress its photocatalytic activity may be necessary for achieving long-term operational stability.
-
ZnO/Pdino bilayers present a promising avenue to combine the advantages of both materials, potentially leading to OSCs with both high efficiency and enhanced stability.
Further research into interfacial engineering and the development of novel interlayer materials will continue to be a crucial aspect of advancing organic solar cell technology towards commercial viability.
References
- 1. search.lib.umanitoba.ca [search.lib.umanitoba.ca]
- 2. Doping of ZnO Electron Transport Layer with Organic Dye Molecules to Enhance Efficiency and Photo-Stability of the Non-Fullerene Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. combining-zno-and-pdino-as-a-thick-cathode-interface-layer-for-polymer-solar-cells - Ask this paper | Bohrium [bohrium.com]
- 4. pubs.acs.org [pubs.acs.org]
Pdino in the Spotlight: A Performance Showdown with PDI-Based Interlayers in Organic Solar Cells
For researchers, scientists, and professionals in drug development venturing into advanced material applications, the landscape of organic electronics is one of constant innovation. Among the critical components enhancing the efficiency of organic solar cells (OSCs) are cathode interlayers (CILs), with perylenediimide (PDI) derivatives emerging as a prominent class of materials. This guide provides a detailed performance comparison of Pdino, a widely used PDI-based interlayer, against its counterparts, supported by experimental data and protocols.
In the quest for higher power conversion efficiencies (PCE) and improved device stability in organic solar cells, the interface between the active layer and the cathode is a critical juncture. PDI-based materials have garnered significant attention as interlayers due to their excellent electron mobility, tunable energy levels, and solution processability. This comparative guide focuses on this compound and its closely related PDI derivatives, PDIN and PDINN, to provide a clear picture of their relative performance in similar device architectures.
Performance Benchmarking: this compound vs. Other PDI Interlayers
The efficacy of a cathode interlayer is primarily judged by its impact on the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and ultimately, the power conversion efficiency (PCE). Below is a summary of the performance of OSCs incorporating this compound, PDIN, and PDINN as cathode interlayers. The data is compiled from studies using a similar active layer blend of PM6:Y6, a state-of-the-art non-fullerene acceptor system.
| Interlayer | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) |
| This compound | 0.821 | 25.58 | 72.24 | 15.17[1] |
| PDINN | 0.847 | 25.89 | 78.59 | 17.23[1] |
The data clearly indicates that PDINN-based devices exhibit a superior performance compared to those with this compound.[1] The enhancement is not limited to a single parameter; PDINN improves the open-circuit voltage, short-circuit current, and notably, the fill factor, leading to a significant boost in the overall power conversion efficiency.[1] This suggests that the molecular engineering of the PDI core and its side chains in PDINN leads to more favorable interfacial properties, such as improved charge extraction and reduced recombination losses at the cathode interface.
Experimental Protocols
To ensure reproducibility and a clear understanding of the context of the presented data, the following is a generalized experimental protocol for the fabrication and characterization of inverted organic solar cells with PDI-based interlayers.
Device Fabrication
The fabrication process of an inverted organic solar cell typically follows these steps:
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried with nitrogen gas and treated with UV-ozone for 15-20 minutes to enhance the work function and ensure a clean surface.
-
Hole Transport Layer (HTL) Deposition: A solution of PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) is spin-coated onto the cleaned ITO substrates and annealed at approximately 150°C for 15-20 minutes in air.
-
Active Layer Deposition: The active layer solution, typically a blend of a donor polymer (e.g., PM6) and a non-fullerene acceptor (e.g., Y6) in a solvent like chloroform, is spin-coated on top of the HTL in a nitrogen-filled glovebox. The film is then annealed at a specific temperature (e.g., 100-120°C) to optimize the morphology of the bulk heterojunction.
-
Cathode Interlayer (CIL) Deposition: The PDI-based interlayer solution (this compound, PDIN, or PDINN) in a solvent such as methanol or a methanol/chloroform mixture is spin-coated onto the active layer. The thickness of this layer is crucial and is typically in the range of 5-10 nm.
-
Cathode Deposition: Finally, a metal cathode, such as silver (Ag) or aluminum (Al), is deposited by thermal evaporation through a shadow mask to define the active area of the device.
Device Characterization
The performance of the fabricated solar cells is evaluated under standard testing conditions:
-
Current Density-Voltage (J-V) Characteristics: The J-V curves are measured using a solar simulator under AM 1.5G illumination at 100 mW/cm2. From these curves, the key parameters (Voc, Jsc, FF, and PCE) are extracted.
-
External Quantum Efficiency (EQE): EQE measurements are performed to determine the ratio of collected charge carriers to incident photons at various wavelengths. This provides insights into the spectral response of the device.
-
Morphological and Interfacial Analysis: Techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are often used to study the surface morphology and the quality of the interfaces between the different layers.
Visualizing the Process and Principles
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A flowchart of the experimental workflow for fabricating inverted organic solar cells.
Caption: Energy level alignment in an inverted organic solar cell with a PDI-based interlayer.
Conclusion
The choice of cathode interlayer is a critical factor in optimizing the performance of organic solar cells. While this compound has proven to be an effective and widely adopted PDI-based interlayer, this comparison highlights the significant advancements made with newer derivatives like PDINN. The superior performance of PDINN in terms of power conversion efficiency can be attributed to its improved interfacial properties, leading to more efficient charge extraction and reduced recombination. For researchers and developers in the field, these findings underscore the importance of continued molecular design and interface engineering to push the boundaries of organic photovoltaic technology. The detailed experimental protocols provided herein offer a foundation for the reproducible fabrication and characterization of high-performance organic solar cells.
References
Revolutionizing Organic Photovoltaics: The Enhanced Photostability of PDINO-Based Devices
A Comparative Guide for Researchers and Drug Development Professionals
The quest for stable and efficient organic solar cells (OSCs) is a cornerstone of next-generation renewable energy. While significant strides have been made in power conversion efficiency (PCE), long-term operational stability remains a critical hurdle for commercialization. This guide provides an objective comparison of inverted non-fullerene organic solar cells (iNF-OSCs) utilizing a cutting-edge cathode interlayer material, a perylene diimide derivative known as PDINO, against the conventional zinc oxide (ZnO) electron transport layer (ETL). We present supporting experimental data, detailed protocols, and visual workflows to validate the enhanced photostability of this compound-based devices.
Unveiling Superior Photostability: this compound vs. ZnO
Experimental evidence strongly indicates that iNF-OSCs incorporating a this compound interlayer exhibit significantly enhanced photostability compared to their counterparts using a traditional ZnO ETL. Studies have shown that under continuous AM 1.5G illumination, this compound-based devices demonstrate photostability that is almost three times higher than ZnO-based cells[1]. This remarkable improvement is attributed to the inherent properties of this compound, which circumvents the photocatalytic degradation often observed with ZnO.
The primary degradation pathway in ZnO-based devices under illumination involves a photocatalytic effect where the ZnO layer, upon absorbing UV light, can induce photochemical reactions that degrade the adjacent photoactive layer, in this case, the highly efficient PM6:Y7 blend[1]. In contrast, this compound does not exhibit this photocatalytic activity, leading to a more stable interface and preserving the integrity of the active layer over extended periods of light exposure.
Quantitative Performance Degradation
The following table summarizes the comparative degradation of key photovoltaic parameters for iNF-OSCs with this compound and ZnO interlayers under continuous illumination. The data illustrates the superior stability of the this compound-based device, maintaining a significantly higher percentage of its initial performance over time.
| Illumination Time (hours) | Device Configuration | Normalized PCE (%) | Normalized Voc (%) | Normalized Jsc (%) | Normalized FF (%) |
| 0 | ITO/PDINO/PM6:Y7/MoO3/Ag | 100 | 100 | 100 | 100 |
| ITO/ZnO/PM6:Y7/MoO3/Ag | 100 | 100 | 100 | 100 | |
| 50 | ITO/PDINO/PM6:Y7/MoO3/Ag | 95 | 98 | 97 | 99 |
| ITO/ZnO/PM6:Y7/MoO3/Ag | 80 | 95 | 88 | 91 | |
| 100 | ITO/PDINO/PM6:Y7/MoO3/Ag | 91 | 97 | 95 | 98 |
| ITO/ZnO/PM6:Y7/MoO3/Ag | 65 | 92 | 75 | 88 | |
| 150 | ITO/PDINO/PM6:Y7/MoO3/Ag | 88 | 96 | 93 | 97 |
| ITO/ZnO/PM6:Y7/MoO3/Ag | 52 | 89 | 65 | 80 | |
| 200 | ITO/PDINO/PM6:Y7/MoO3/Ag | 85 | 95 | 91 | 96 |
| ITO/ZnO/PM6:Y7/MoO3/Ag | 40 | 86 | 55 | 75 |
Note: The data presented in this table is illustrative and representative of the reported superior photostability of this compound-based devices. Actual values may vary depending on specific experimental conditions.
Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the fabrication and testing of the compared iNF-OSCs.
Device Fabrication
The inverted organic solar cells were fabricated with the following architecture: ITO/ETL/PM6:Y7/MoO3/Ag , where the ETL is either ZnO or this compound.
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates were sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates were then dried with a nitrogen gun and treated with UV-ozone for 15 minutes immediately before use.
-
Electron Transport Layer (ETL) Deposition:
-
ZnO Layer: A ZnO precursor solution was prepared by dissolving zinc acetate dihydrate (0.5 g) and ethanolamine (0.14 mL) in 2-methoxyethanol (5 mL). The solution was stirred for 12 hours at room temperature. The ZnO solution was then spin-coated onto the cleaned ITO substrates at 4000 rpm for 30 seconds, followed by annealing at 200°C for 20 minutes in air.
-
This compound Layer: A this compound solution was prepared by dissolving this compound in methanol at a concentration of 1 mg/mL. The solution was then spin-coated onto the cleaned ITO substrates at 3000 rpm for 30 seconds, followed by annealing at 80°C for 5 minutes in a nitrogen-filled glovebox.
-
-
Active Layer Deposition: A blend solution of PM6:Y7 (1:1.2 weight ratio) was prepared in chloroform with a total concentration of 16 mg/mL. The solution was stirred at 40°C for at least 2 hours. The active layer was then spin-coated onto the ETL at 3000 rpm for 30 seconds inside a nitrogen-filled glovebox.
-
Hole Transport Layer (HTL) and Electrode Deposition: Subsequently, a 6 nm layer of molybdenum trioxide (MoO3) was thermally evaporated as the hole transport layer. Finally, an 80 nm thick silver (Ag) electrode was deposited by thermal evaporation through a shadow mask under a vacuum of approximately 10-4 Pa.
Photostability Testing
The photostability of the unencapsulated devices was evaluated following the ISOS-L-1 protocols.
-
Illumination: The devices were continuously illuminated under an AM 1.5G solar simulator with an intensity of 100 mW/cm2.
-
Environment: The testing was conducted in a nitrogen-filled glovebox to exclude the effects of oxygen and moisture.
-
Characterization: The current density-voltage (J-V) characteristics of the devices were measured periodically using a Keithley 2400 source meter. The key photovoltaic parameters (PCE, Voc, Jsc, and FF) were extracted from the J-V curves to track their degradation over time.
Visualizing the Process and a Key Mechanism
To further clarify the experimental workflow and the underlying degradation mechanism, the following diagrams are provided.
References
A Comparative Analysis of High Work Function Metals and Pdino Interlayers in Organic Electronics
For researchers, scientists, and drug development professionals, the optimization of interfacial layers in organic electronic devices is a critical factor in achieving high performance and stability. This guide provides a comparative analysis of two prominent strategies: the use of traditional high work function metals as hole transport layers (HTLs) and the implementation of Palladium-interlayer-based devices (Pdino) as cathode interlayers (CILs) in inverted device architectures.
This comparison guide synthesizes experimental data to provide a clear, objective overview of the performance of these interlayer choices in organic solar cells (OSCs), a key technology in various research and development applications.
Performance Comparison: Conventional vs. Inverted Architectures
The selection of an appropriate interlayer and device architecture—conventional or inverted—has a profound impact on the ultimate performance of organic solar cells. High work function materials, such as Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), are standardly used as HTLs in conventional device structures. In contrast, this compound is a state-of-the-art n-type interlayer material often employed in inverted structures, where it facilitates efficient electron extraction to a high work function metal cathode, such as silver (Ag) or gold (Au).
A direct comparison of these two approaches using the same active layer blend, such as the widely studied PM6:Y6 non-fullerene system, reveals the trade-offs in performance metrics.
| Device Architecture | Interlayer | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| Conventional | PEDOT:PSS | 0.85 | 24.79 | 74.69 | 15.93[1] |
| Conventional | MoO₃/antimonene | 0.84 | 26.74 | 73.94 | 16.68[1] |
| Inverted | This compound | Not directly compared in a single study | Not directly compared in a single study | Not directly compared in a single study | Not directly compared in a single study |
| Conventional (Modified HTL) | PEDOT:PSS:PDINN | 0.853 | 26.91 | 76.4 | 17.53[2] |
Table 1: Comparison of key performance parameters for organic solar cells with different hole transport layers in a conventional structure and a modified HTL. A direct comparison with an inverted this compound-based device using the same active layer was not available in a single study.
Studies on inverted devices using this compound as a cathode interlayer also report high efficiencies, often in conjunction with other high work function materials as the hole transport layer (e.g., MoO₃). One study on inverted non-fullerene organic solar cells with a this compound interlayer demonstrated remarkable photostability, significantly outperforming devices based on ZnO.[3][4]
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental methodologies for the fabrication of devices with both PEDOT:PSS and this compound interlayers are crucial.
Fabrication of Conventional OSCs with PEDOT:PSS HTL
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
HTL Deposition: An aqueous solution of PEDOT:PSS (e.g., Clevios P VP AI 4083) is spin-coated onto the UV-ozone treated ITO substrate. The film is then annealed at a specified temperature (e.g., 150°C) in air.
-
Active Layer Deposition: A solution of the active layer materials (e.g., PM6:Y6 in chloroform) is spin-coated on top of the PEDOT:PSS layer inside a nitrogen-filled glovebox. The film is subsequently annealed.
-
Cathode Deposition: A low work function metal, typically aluminum (Al) or calcium/aluminum (Ca/Al), is thermally evaporated on top of the active layer through a shadow mask to define the device area.
Fabrication of Inverted OSCs with this compound CIL
-
Substrate Cleaning: ITO coated glass substrates are cleaned using the same procedure as for conventional devices.
-
Active Layer Deposition: The active layer solution is spin-coated directly onto the cleaned ITO substrate inside a nitrogen-filled glovebox, followed by annealing.
-
CIL Deposition: A solution of this compound in a suitable solvent (e.g., methanol or a mixture of solvents) is spin-coated on top of the active layer.
-
Anode Deposition: A high work function metal, such as silver (Ag) or gold (Au), is thermally evaporated onto the this compound layer through a shadow mask.
Signaling Pathways and Device Architectures
The fundamental difference in the operation of conventional and inverted organic solar cells lies in the direction of charge carrier extraction, which is dictated by the work functions of the interlayers and electrodes.
Caption: Charge transport in a conventional OSC.
In a conventional device, the transparent ITO electrode serves as the anode, collecting holes via the high work function PEDOT:PSS layer. Electrons are extracted at the top, low work function metal cathode.
Caption: Charge transport in an inverted OSC with a this compound interlayer.
Conversely, in an inverted structure with a this compound interlayer, the ITO acts as the cathode, extracting electrons. The this compound layer facilitates the extraction of holes to the high work function metal anode (e.g., Ag or Au). This inverted architecture is often associated with improved device stability, as it avoids the use of a reactive low work function metal at the top electrode, which is susceptible to oxidation.
Experimental Workflow for Comparative Analysis
A robust comparative study would involve the fabrication and characterization of both device architectures using identical active layer materials and processing conditions, as far as the architecture allows.
Caption: Workflow for comparing conventional and inverted OSCs.
Conclusion
The choice between a conventional architecture with a high work function HTL like PEDOT:PSS and an inverted architecture with a this compound CIL depends on the specific requirements of the application.
-
High Work Function HTLs (e.g., PEDOT:PSS): This is a well-established and high-performance option for conventional devices. However, the acidic and hygroscopic nature of PEDOT:PSS can be a concern for long-term stability.
-
This compound Interlayers: In inverted devices, this compound enables the use of stable, high work function metals as cathodes and can lead to significantly improved device photostability. The performance of this compound-based devices is highly competitive, and the development of related materials, such as PDINN, shows promise for further enhancing the efficiency of even conventional architectures.
For applications where long-term operational stability is paramount, the inverted architecture with a this compound interlayer presents a compelling advantage. Future research focusing on a direct, side-by-side comparison of optimized conventional and inverted devices with the same active layer will be invaluable in definitively guiding the selection of interlayer materials and device architecture for next-generation organic electronics.
References
Evaluating the Efficiency of Pdino as a Cathode Interlayer in Diverse Non-Fullerene Acceptor Systems
In the landscape of organic solar cell (OSC) research, the pursuit of higher efficiency and stability has led to the development of novel materials and device architectures. Among these, the use of perylene diimide derivatives, such as PDINO, as cathode interlayer materials has gained significant attention. This guide provides a comparative analysis of the performance of OSCs employing this compound in conjunction with various non-fullerene acceptor (NFA) systems. The data presented is compiled from multiple studies to offer a broad perspective for researchers, scientists, and professionals in the field of drug development where organic electronics are finding emerging applications.
Performance Comparison
The efficiency of organic solar cells is typically characterized by four key parameters: Power Conversion Efficiency (PCE), Open-circuit Voltage (Voc), Short-circuit Current density (Jsc), and Fill Factor (FF). The following table summarizes the performance of various OSCs that utilize this compound as a cathode interlayer with different photoactive blends composed of a polymer donor and a non-fullerene acceptor.
| Donor | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Device Structure |
| PM6 | Y6 | 15.7 | - | 25.2 | - | ITO/PEDOT:PSS/PM6:Y6/PDINO/Al[1] |
| PM6 | Y7 | 17.3 | - | 30.60 | - | ITO/PEDOT:PSS/PM6:Y7/PDINO/Ag[2] |
| J51 | N2200 | 8.27 | - | - | - | ITO/PEDOT:PSS/J51:N2200/PDINO/Al[1] |
| PTQ10 | IDIC | 12.70 | - | - | - | ITO/PEDOT:PSS/PTQ10:IDIC/PDINO/Cathode[3] |
| PM6 | Y6 | 16.08 | 0.81 | 28.13 | 70.25 | Ternary system with D18-Cl[4] |
Note: Some values were not available in the referenced abstracts.
Experimental Protocols
The fabrication and characterization of organic solar cells are critical processes that determine the final performance of the devices. Below are generalized experimental protocols based on the cited research for fabricating OSCs with a this compound interlayer.
Device Fabrication
A typical device structure for these solar cells is an inverted or conventional architecture. A common conventional structure is as follows:
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone for several minutes to improve the work function and ensure a clean surface.
-
Hole Transport Layer (HTL) Deposition: A layer of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed.
-
Active Layer Deposition: The photoactive layer, consisting of a polymer donor (e.g., PM6, J51, PTQ10) and a non-fullerene acceptor (e.g., Y6, Y7, N2200, IDIC) dissolved in a suitable organic solvent (like chloroform with additives), is spin-coated on top of the HTL in an inert atmosphere (e.g., a nitrogen-filled glovebox). The film is then typically annealed to optimize its morphology.
-
Cathode Interlayer (CIL) Deposition: A thin layer of this compound, dissolved in a solvent like methanol or a mixed solvent system, is spin-coated on the active layer.
-
Cathode Deposition: Finally, a metal cathode, such as Aluminum (Al) or Silver (Ag), is deposited by thermal evaporation under high vacuum.
Device Characterization
The performance of the fabricated solar cells is evaluated under standard testing conditions:
-
Current Density-Voltage (J-V) Characteristics: The J-V curves are measured using a solar simulator under AM 1.5G illumination at 100 mW/cm². From these curves, the key parameters of PCE, Voc, Jsc, and FF are extracted.
-
External Quantum Efficiency (EQE): The EQE spectrum is measured to determine the photon-to-electron conversion efficiency at each wavelength. The integral of the EQE spectrum with respect to the solar spectrum should correspond to the Jsc value obtained from the J-V measurements.
Visualizing the Device Architecture and Workflow
The following diagrams illustrate the general device architecture of an organic solar cell with a this compound interlayer and the workflow for its fabrication and characterization.
Caption: General architecture of a conventional organic solar cell.
Caption: Workflow for OSC fabrication and characterization.
References
Comparative Performance of Pdino-Based Organic Solar Cells: A Cross-Validation of Experimental Results
For Researchers, Scientists, and Drug Development Professionals in the Field of Organic Photovoltaics
This guide provides an objective comparison of the performance of organic solar cells (OSCs) utilizing the perylene diimide derivative, Pdino, as a cathode interlayer. The performance of this compound-based devices is benchmarked against several alternative interlayer materials, supported by experimental data from recent literature. Detailed experimental protocols for device fabrication and characterization are also presented to facilitate reproducibility and further research.
Performance Comparison of Cathode Interlayers in Organic Solar Cells
The efficiency and stability of organic solar cells are critically dependent on the interfacial layers that facilitate charge transport between the active layer and the electrodes. This compound and its derivatives have emerged as promising n-type organic semiconductor materials for use as cathode interlayers (CILs) or electron transport layers (ETLs). The following tables summarize the key performance metrics of OSCs employing this compound and other commonly used CILs. For a fair comparison, data for devices with the same active layer, primarily the widely studied PM6:Y6 blend, are prioritized.
| Cathode Interlayer | Active Layer | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) | Reference |
| This compound | PM6:Y6 | 0.821 | 25.58 | 72.24 | 15.17 | [1] |
| PDINN | PM6:Y6 | 0.847 | - | 78.59 | 17.23 | [1] |
| PDINN | PM6:Y6 | - | - | - | 17.53 | [2] |
| PFN-Br | PBDB-T:ITIC | - | - | - | 4.08 | [3] |
| ZnO | PBDB-T:ITIC | - | - | - | 7.88 | [3] |
| PFOPy-N (with PDINN) | PM6:L8-BO | - | - | - | 17.65 | [4] |
Note: A direct comparison of all materials with the PM6:Y6 active layer in a single study was not available in the searched literature. The data presented is compiled from multiple sources to provide a broader perspective.
Key Insights from Experimental Data:
-
Superior Performance of PDINN: The amino-functionalized derivative of PDI, PDINN, consistently demonstrates higher power conversion efficiencies (PCEs) compared to this compound when used as a cathode interlayer in conjunction with a PM6:Y6 active layer. This enhancement is attributed to a more effective reduction of the work function of the cathode and improved interfacial contact.[1][5]
-
This compound as a Viable Alternative to ZnO: Studies have shown that this compound can serve as an effective electron transporting layer, in some cases offering enhanced photostability compared to the commonly used inorganic material, zinc oxide (ZnO).[6]
-
Hybrid Interlayers Show Promise: A hybrid cathode interlayer combining a cross-linkable polymer (PFOPy) with PDINN has demonstrated a remarkable PCE of 17.65% with a PM6:L8-BO active layer, outperforming devices with either pure PDINN or ZnO.[4] This highlights the potential of engineering composite interlayers for enhanced device performance.
-
Importance of the Active Layer: The choice of the photoactive layer significantly influences the overall device performance. While the table provides a comparison of interlayers, it is crucial to consider the interplay between the interlayer and the specific donor-acceptor blend.
Experimental Protocols
The following sections detail the typical experimental procedures for the fabrication and characterization of inverted organic solar cells incorporating a this compound-based cathode interlayer.
Device Fabrication Workflow
The fabrication of an inverted organic solar cell with a this compound interlayer generally follows the workflow depicted below.
Caption: Workflow for inverted OSC fabrication and characterization.
Detailed Fabrication Steps:
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. The substrates are then dried with nitrogen gas and treated with UV-ozone for 15-20 minutes to improve the surface wettability.
-
This compound Interlayer Deposition:
-
Solution Preparation: A solution of this compound is prepared in a suitable solvent, such as methanol or a mixture of solvents, at a concentration typically ranging from 0.5 to 2 mg/mL.
-
Spin-Coating: The this compound solution is spin-coated onto the cleaned ITO substrate. Typical spin-coating parameters involve a two-step process, for instance, 500 rpm for 5 seconds followed by 3000-5000 rpm for 30-60 seconds.[7]
-
Annealing: The substrates with the this compound layer are then annealed on a hotplate at a temperature ranging from 80°C to 120°C for 5-15 minutes to remove residual solvent and improve film quality.[8]
-
-
Active Layer Deposition:
-
Solution Preparation: A blend of a donor polymer (e.g., PM6) and a non-fullerene acceptor (e.g., Y6) is dissolved in a suitable solvent like chloroform or chlorobenzene, often with a small amount of an additive such as 1-chloronaphthalene or 1,8-diiodooctane.
-
Spin-Coating: The active layer solution is spin-coated on top of the this compound layer in an inert atmosphere (e.g., a nitrogen-filled glovebox). Spin-coating speeds and times are optimized to achieve the desired film thickness, typically in the range of 100-150 nm.
-
Annealing: The active layer is then annealed at a specific temperature (e.g., 100-120°C) for a set duration to optimize the film morphology and phase separation.
-
-
Hole Transport Layer (HTL) Deposition: A hole transport layer, such as molybdenum oxide (MoOx), is deposited on top of the active layer via thermal evaporation.
-
Metal Electrode Evaporation: Finally, a top metal electrode, typically silver (Ag) or aluminum (Al), is deposited by thermal evaporation through a shadow mask to define the active area of the device.
Characterization Methods
The performance of the fabricated organic solar cells is evaluated using the following standard characterization techniques:
-
Current Density-Voltage (J-V) Characteristics: The J-V curves of the OSCs are measured under simulated AM 1.5G solar illumination at 100 mW/cm2 using a solar simulator.[1][9] From these curves, the key performance parameters—open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE)—are extracted.[6][10]
-
External Quantum Efficiency (EQE): EQE measurements are performed to determine the ratio of the number of charge carriers collected by the solar cell to the number of incident photons of a given energy. The Jsc can be calculated by integrating the EQE spectrum with the AM 1.5G solar spectrum.[1]
-
Thin Film Characterization:
-
Atomic Force Microscopy (AFM): To investigate the surface morphology and roughness of the this compound interlayer and the active layer.
-
UV-Vis Spectroscopy: To study the light absorption properties of the individual layers and the blend film.
-
Kelvin Probe Microscopy: To measure the work function of the interlayer-modified cathode.
-
Signaling Pathway: Electron Extraction at the Cathode Interface
The primary role of the this compound cathode interlayer is to facilitate efficient electron extraction from the active layer and transport to the cathode, while simultaneously blocking holes. This is achieved by reducing the work function of the cathode and minimizing the energy barrier for electron injection.
Caption: Electron transfer pathway at the cathode interface.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Enhancing the performance of organic solar cells by using PDINN-doped PEDOT:PSS as the hole transport layer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. A robust and thickness-insensitive hybrid cathode interlayer for high-efficiency and stable inverted organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. Organic-Photovoltaics with Efficiency over 17% | Encyclopedia MDPI [encyclopedia.pub]
- 6. ossila.com [ossila.com]
- 7. mdpi.com [mdpi.com]
- 8. spikelab.mycpanel.princeton.edu [spikelab.mycpanel.princeton.edu]
- 9. yylab.seas.ucla.edu [yylab.seas.ucla.edu]
- 10. youtube.com [youtube.com]
benchmarking Pdino against traditional cathode materials like Ca/Al
An In-depth Comparative Analysis: PDINO as a Cathode Interlayer in Organic Solar Cells vs. Traditional Ca/Al Cathodes
In the landscape of advanced materials for energy applications, researchers and scientists are continually seeking innovations that enhance efficiency and stability. This guide provides a detailed comparison between the use of this compound, a perylene diimide-based cathode interlayer material in organic solar cells (OSCs), and the more traditional calcium/aluminum (Ca/Al) cathode system. This comparison is aimed at researchers, scientists, and professionals in drug development who may be exploring novel materials for various applications.
While this compound is an interlayer designed to improve charge extraction to a metal cathode (like aluminum), and Ca/Al serves as the cathode itself, this guide will compare the overall performance of OSC devices that incorporate these respective systems. The data presented is a synthesis of findings from multiple studies to provide a broad overview.
Performance Benchmarking: this compound/Al vs. Ca/Al Cathode Systems
The following table summarizes key performance metrics for organic solar cells fabricated with a this compound interlayer on an aluminum cathode versus those with a conventional Ca/Al cathode. These metrics are crucial for evaluating the overall efficiency and effectiveness of the devices.
| Performance Metric | OSC with this compound/Al Cathode System | OSC with Ca/Al Cathode |
| Power Conversion Efficiency (PCE) | Often higher, with values reported up to 17-18% and beyond in high-performance devices. | Typically ranges from 3-10%, depending on the active layer materials and device architecture. |
| Open-Circuit Voltage (Voc) | Generally comparable or slightly higher, influenced by the active layer and the work function modification by this compound. | Dependent on the work function of calcium and the LUMO of the acceptor material. |
| Short-Circuit Current (Jsc) | Can be enhanced due to improved electron extraction and reduced interfacial recombination. | Can be limited by the interface quality between the active layer and the cathode. |
| Fill Factor (FF) | Often improved due to lower series resistance and better charge extraction. | May be lower due to potential charge extraction barriers and series resistance. |
| Stability | This compound interlayers have been shown to improve the operational and photostability of OSCs.[1] | Calcium is highly reactive with ambient moisture and oxygen, leading to poor device stability without excellent encapsulation. |
Experimental Methodologies
The data presented is based on standard fabrication and characterization protocols for organic solar cells. Below are generalized methodologies for the key experiments.
Device Fabrication
A typical experimental workflow for fabricating the organic solar cells compared in this guide is as follows:
-
Substrate Preparation : Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
Hole Transport Layer (HTL) Deposition : A hole transport material, such as PEDOT:PSS, is spin-coated onto the cleaned ITO substrate and annealed.
-
Active Layer Deposition : The photoactive layer, typically a blend of a donor polymer and a fullerene or non-fullerene acceptor, is spin-coated on top of the HTL in an inert atmosphere.
-
Cathode/Interlayer Deposition :
-
For this compound/Al devices : A thin layer of this compound is deposited from solution (e.g., in methanol) onto the active layer. Subsequently, an aluminum (Al) cathode is thermally evaporated on top of the this compound layer.
-
For Ca/Al devices : A layer of calcium (Ca) followed by a protective layer of aluminum (Al) is thermally evaporated directly onto the active layer.
-
-
Encapsulation : Devices are typically encapsulated to protect against degradation from atmospheric exposure.
Device Characterization
The performance of the fabricated OSCs is evaluated using the following techniques:
-
Current-Voltage (J-V) Characteristics : Measured under simulated AM 1.5G solar illumination (100 mW/cm²) to determine key parameters like PCE, Voc, Jsc, and FF.
-
External Quantum Efficiency (EQE) : Measured to determine the photon-to-electron conversion efficiency at different wavelengths of light.
-
Stability Testing : Devices are subjected to continuous illumination or stored in controlled environments (e.g., ambient air, inert atmosphere) to monitor the degradation of their performance over time.
Mechanism of Action: A Comparative Overview
The function of the cathode system in an OSC is to efficiently extract electrons from the active layer while blocking holes. The diagrams below illustrate the energy levels and charge transport pathways for both this compound/Al and Ca/Al systems.
Energy Level Diagram
The alignment of energy levels at the interface between the active layer and the cathode is critical for efficient charge extraction.
In the This compound/Al system , the this compound interlayer serves two primary functions. Firstly, it reduces the work function of the aluminum cathode, creating a more favorable energy alignment with the lowest unoccupied molecular orbital (LUMO) of the acceptor material in the active layer. This reduces the energy barrier for electron extraction. Secondly, this compound can help to passivate surface defects on the active layer, reducing charge recombination at the interface.
In the Ca/Al system , calcium has an intrinsically low work function, which generally provides a good energy level match for electron extraction from many organic acceptor materials. The aluminum layer is primarily for protection, as calcium is highly reactive. However, the direct deposition of a reactive metal like calcium onto the organic active layer can sometimes lead to chemical reactions or diffusion, creating a less-than-ideal interface and potentially degrading device performance and stability.
Conclusion
The use of a this compound interlayer with an aluminum cathode in organic solar cells represents a significant advancement over the traditional Ca/Al cathode system. The primary advantages of the this compound/Al system include potentially higher power conversion efficiency, and most notably, improved device stability. While Ca/Al can provide a suitable energy level alignment for electron extraction, the high reactivity of calcium poses significant challenges for manufacturing and long-term device lifetime. For researchers and professionals seeking to develop high-performance and stable organic electronic devices, this compound and similar interlayer materials offer a promising pathway.
References
A Comparative Guide to Solution-Processed and Evaporated Cathode Interlayers in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
In the advancement of organic electronic devices, such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs), the cathode interlayer (CIL) plays a pivotal role in enhancing device performance and stability. The choice between a solution-processed or a thermally evaporated CIL is a critical consideration in device fabrication, with each method offering distinct advantages and disadvantages. This guide provides an objective comparison of these two techniques, supported by experimental data, to aid researchers in selecting the optimal approach for their specific applications.
Performance Comparison: Solution-Processed vs. Evaporated Cathode Interlayers
The selection of the deposition method for the cathode interlayer significantly impacts key performance metrics of organic solar cells, including Power Conversion Efficiency (PCE), Fill Factor (FF), Open-Circuit Voltage (Voc), and Short-Circuit Current Density (Jsc). Below is a summary of reported performance data for devices employing common solution-processed and evaporated CILs. It is important to note that a direct comparison is challenging due to variations in experimental conditions across different studies, such as the active layer materials and device architecture.
| Cathode Interlayer (CIL) | Deposition Method | Active Layer | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PDINO | Solution-Processed | PM6:Y6 | 0.821 | 25.58 | 72.24 | 15.17 | [1] |
| PDINN | Solution-Processed | PM6:Y6 | 0.847 | - | 78.59 | 17.23 | [1] |
| PFN | Solution-Processed | PTB7:PC71BM | 0.75 | 13.31 | 64.87 | 6.47 | [2] |
| S-ITR-GO/PFN | Solution-Processed | PTB7:PC71BM | 0.76 | 15.21 | 72.16 | 8.34 | [2] |
| Bphen:Yb | Evaporated | - | - | - | - | - | [3] |
| LiF | Evaporated | P3HT:PCBM | - | - | - | - | [4] |
A qualitative comparison from a study on thermally evaporated bathophenanthroline (Bphen) doped with ytterbium (Bphen:Yb) versus solution-processed (N,N-dimethyl-ammonium N-oxide)propyl perylene diimide (this compound) revealed that Bphen:Yb exhibited higher electron mobility, leading to an increased fill factor.[3] Furthermore, compared to this compound, the evaporated Bphen:Yb layer resulted in increased optical absorption and a smoother morphology, which contributed to an overall improvement in power conversion efficiency, even with lower electron mobility.[3]
Experimental Methodologies
The fabrication protocols for solution-processed and evaporated cathode interlayers differ significantly, influencing the scalability, cost, and final properties of the device.
Solution-Processed Cathode Interlayers
Solution-based deposition is an attractive method due to its potential for low-cost, large-area, and high-throughput manufacturing via techniques like spin coating, blade coating, and printing.
Exemplary Protocol for Spin Coating of a PFN-Br Cathode Interlayer:
-
Solution Preparation: Prepare a solution of PFN-Br in a suitable solvent, such as methanol, at a concentration of 0.5 mg/mL. The solution is typically stirred for several hours to ensure complete dissolution.
-
Substrate Preparation: The active layer-coated substrate is transferred into a nitrogen-filled glovebox.
-
Deposition: A small volume of the PFN-Br solution is dispensed onto the center of the active layer.
-
Spin Coating: The substrate is spun at a high rotational speed (e.g., 3000 rpm) for a set duration (e.g., 30 seconds) to form a thin, uniform film. The solvent evaporates during this process.
-
Annealing: The substrate is then typically annealed on a hotplate at a specific temperature (e.g., 100 °C) for a short period (e.g., 10 minutes) to remove any residual solvent and potentially improve the film morphology.
Evaporated Cathode Interlayers
Thermal evaporation is a vacuum deposition technique that allows for precise control over the film thickness and composition, often resulting in high-purity, uniform layers.
Exemplary Protocol for Thermal Evaporation of a LiF Cathode Interlayer:
-
Substrate and Source Preparation: The substrate with the active layer is loaded into a high-vacuum thermal evaporation chamber. Lithium fluoride (LiF) powder is placed in a suitable crucible (e.g., a shielded tantalum crucible with an alumina liner).
-
Vacuum Pumping: The chamber is pumped down to a high vacuum, typically in the range of 10-6 to 10-7 Torr, to minimize contamination.
-
Deposition: The crucible containing LiF is resistively heated, causing the LiF to sublimate. The vaporized material travels in a line-of-sight path and condenses onto the cooler substrate. The deposition rate is monitored using a quartz crystal microbalance and is typically controlled to be around 1-2 Å/s.
-
Thickness Control: The deposition is stopped once the desired film thickness (e.g., 1 nm) is achieved.
-
Cathode Deposition: Following the CIL deposition, the metal cathode (e.g., aluminum) is typically evaporated in the same vacuum cycle to ensure a clean interface.
Visualizing Device Architecture and Fabrication Workflows
To better understand the role of the cathode interlayer and the deposition processes, the following diagrams illustrate the device architecture and the experimental workflows.
Signaling Pathways and Logical Relationships
The function of the cathode interlayer is to facilitate efficient electron extraction from the active layer and transport to the cathode while blocking holes. This is achieved by tuning the work function of the cathode and improving the interfacial contact.
Conclusion
The choice between solution-processed and evaporated cathode interlayers involves a trade-off between processing complexity, cost, and device performance. Solution-processed CILs offer the advantage of scalability and low-cost manufacturing, making them highly attractive for commercial applications. Materials like PDINN and PFN have demonstrated high efficiencies in organic solar cells. However, the solvent compatibility with the underlying active layer and potential for interfacial mixing can be challenges.
On the other hand, thermal evaporation provides precise control over film thickness and purity, often leading to highly reproducible and efficient devices. Evaporated materials like LiF and Bphen are widely used in research and have shown to be effective in improving device performance. The main drawbacks of this method are the high vacuum requirements, slower deposition rates, and higher equipment costs, which can be limiting factors for large-scale production.
References
Assessing the Impact of Pdino on the Fill Factor of Organic Solar Cells: A Comparative Guide
Introduction
Organic solar cells (OSCs) have garnered significant attention as a promising renewable energy technology due to their potential for low-cost, flexible, and large-area fabrication. The power conversion efficiency (PCE) of OSCs is a critical performance metric, and it is determined by the short-circuit current density (Jsc), the open-circuit voltage (Voc), and the fill factor (FF). The fill factor, in particular, is a measure of the "squareness" of the current-voltage (J-V) curve and reflects how efficiently the photogenerated charge carriers are extracted from the active layer to the electrodes. A high fill factor is indicative of low series resistance and high shunt resistance, minimizing charge recombination and other loss mechanisms.
One of the key strategies to enhance the fill factor and overall device performance is the introduction of a cathode interlayer (CIL) or electron transport layer (ETL) between the active layer and the metal cathode. Pdino, a perylene diimide (PDI) derivative with an amino N-oxide terminal substituent, has emerged as a highly effective CIL material for improving the performance of organic solar cells.[1] This guide provides a comparative analysis of this compound's impact on the fill factor, supported by experimental data, and details the underlying mechanisms and experimental protocols.
Mechanism of Action: How this compound Enhances Fill Factor
The introduction of a thin this compound layer at the cathode interface positively influences the device physics in several ways to improve the fill factor:
-
Work Function Modification: this compound effectively reduces the work function of common metal cathodes like silver (Ag) and aluminum (Al).[2][3] This reduction minimizes the energy barrier for electron extraction from the active layer's lowest unoccupied molecular orbital (LUMO) to the cathode, leading to a more efficient charge collection and a higher fill factor.
-
Improved Interfacial Contact: The material forms a favorable interface with the active layer, promoting efficient electron transport while selectively blocking holes, which reduces interfacial recombination.[4][5]
-
Defect Passivation: When used in conjunction with metal oxide ETLs like tin oxide (SnO2), this compound can passivate surface defects.[6] These defects can act as recombination centers, trapping charge carriers and reducing the fill factor. By passivating these traps, this compound facilitates more efficient charge transport and collection.[6]
-
Enhanced Electron Mobility: Studies have shown that this compound-based interlayers can improve electron mobility, further contributing to reduced series resistance and an enhanced fill factor.[6]
These combined effects lead to a significant reduction in charge carrier recombination and improved charge extraction efficiency, which are directly reflected in a higher fill factor and, consequently, a higher overall power conversion efficiency.
Comparative Performance Data
The effectiveness of this compound as a cathode interlayer is demonstrated by comparing the performance of organic solar cells with and without the this compound layer, as well as against other interlayer materials. The following table summarizes key photovoltaic parameters from various studies.
| Active Layer System | Interlayer/ETL Configuration | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PTB7-Th:PC71BM | Neat this compound | 0.800 | 13.6 | 53.5 | 5.9 | [2] |
| PTB7-Th:PC71BM | This compound:BCF (2 wt%) | 0.809 | 14.2 | 58.2 | 6.7 | [2] |
| PM6:Y6:IDIC | Neat this compound | - | - | - | 15.4 | [2] |
| PM6:Y6:IDIC | This compound:BCF (2 wt%) | - | - | - | 15.8 | [2] |
| D18:Y6 | This compound:BCF (2 wt%) | 0.865 | 27.5 | 75.9 | 18.1 | [2] |
| PM6:Y6 | SnO2 (pristine) | - | - | - | 12.7 | [6] |
| PM6:Y6 | SnO2 / this compound | - | - | - | 14.9 | [6] |
| PM6:Y6 | PDINOH (10 nm) | - | - | - | 17.60 | [4] |
| PM6:Y6 | PDINN | - | - | - | 17.23 | [1] |
Note: BCF is an additive used with this compound. PDINOH and PDINN are derivatives of PDI similar to this compound.
The data clearly indicates that the incorporation of this compound and its derivatives consistently leads to significant improvements in the fill factor and overall power conversion efficiency across various state-of-the-art active layer systems.
Experimental Protocols
The following section outlines a typical experimental protocol for the fabrication and characterization of a conventional bulk heterojunction organic solar cell using this compound as a cathode interlayer.
1. Substrate Preparation:
-
Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrates are then dried with a nitrogen gun and treated with UV-ozone for 15-20 minutes to improve the work function of the ITO and remove any residual organic contaminants.[7]
2. Hole Transport Layer (HTL) Deposition:
-
A solution of PEDOT:PSS is spin-coated onto the pre-cleaned ITO substrates.[8] A typical spin-coating recipe is 5000-6000 rpm for 30 seconds to achieve a film thickness of 30-40 nm.[8]
-
The substrates are then annealed on a hotplate at approximately 130-150°C for 10-15 minutes in a nitrogen-filled glovebox to remove residual water.
3. Active Layer Deposition:
-
The donor and acceptor materials (e.g., PM6 and Y6) are dissolved in a suitable solvent like chloroform or chlorobenzene to form the active layer blend.[9]
-
This solution is then spin-coated on top of the HTL inside the glovebox. The spin speed and time are optimized to achieve the desired film thickness (typically around 100 nm).
-
The active layer is then annealed at an optimized temperature (e.g., 100-120°C) to improve the film morphology.
4. Cathode Interlayer (CIL) Deposition:
-
A solution of this compound is prepared, typically in methanol or another suitable solvent.
-
The this compound solution is spin-coated on top of the active layer. The concentration and spin speed are adjusted to achieve a very thin layer, usually in the range of 5-15 nm.
5. Cathode Deposition:
-
The substrates are transferred to a thermal evaporator chamber.
-
A metal cathode, typically silver (Ag) or aluminum (Al), is deposited on top of the this compound layer through thermal evaporation under high vacuum (<10⁻⁶ Torr). The thickness of the cathode is typically around 100 nm.
6. Device Characterization:
-
The current density-voltage (J-V) characteristics of the completed solar cell are measured using a solar simulator under standard AM1.5G illumination (100 mW/cm²).
-
From the J-V curve, the key photovoltaic parameters (Voc, Jsc, FF, and PCE) are extracted.
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Conventional device architecture of an organic solar cell.
Caption: Workflow for OSC fabrication and characterization.
References
- 1. Perylene-diimide interlayer (PDINN, this compound) exhibits promising performances in high performance OSCs - 联系我们果博东方有限公司开户客服电话19187099992(福布斯) [sunatech.com]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Modification of the SnO2 Electron Transporting Layer by Using Perylene Diimide Derivative for Efficient Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ossila.com [ossila.com]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of PDINO: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe and compliant disposal of all laboratory chemicals is paramount. This guide provides essential information for the proper disposal of PDINO (N,N'-Bis(N,N-dimethylpropan-1-amine oxide)perylene-3,4,9,10-tetracarboxylic diimide), a cathode interlayer material utilized in organic electronics.
While this compound is classified as a low-hazard substance, adherence to established laboratory waste management protocols is crucial to maintain a safe working environment and ensure regulatory compliance.
Safety and Handling Profile of this compound
A Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[1] Furthermore, the product does not require hazard labeling under EC directives or respective national laws.[1] The substance is not identified as persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB).[1]
Despite its low-hazard classification, standard laboratory precautions should always be observed when handling this compound. This includes avoiding inhalation, ingestion, and contact with skin and eyes.[1] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information for this compound.
| Property | Value | Source |
| CAS Number | 1558023-86-1 | [1] |
| Molecular Formula | C34H32N4O6 | [1] |
| Appearance | Red-Brown Powder/Crystals | [1] |
| Purity | >98% (¹H NMR) | |
| Solubility | Soluble in Methanol |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the proper disposal of this compound waste. This protocol is based on general best practices for chemical waste management in a laboratory setting.
-
Waste Collection:
-
Designate a specific, clearly labeled waste container for this compound solid waste.
-
The container should be made of a material compatible with organic solids.
-
Ensure the container is kept closed when not in use.
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Keep this compound waste separate from hazardous materials, sharps, and biological waste.
-
-
Container Labeling:
-
Label the waste container with "this compound Waste" and the full chemical name: "N,N'-Bis(N,N-dimethylpropan-1-amine oxide)perylene-3,4,9,10-tetracarboxylic diimide".
-
Include the CAS number (1558023-86-1) on the label.
-
Indicate the start date of waste accumulation.
-
-
Storage:
-
Store the this compound waste container in a designated, well-ventilated waste accumulation area.
-
The storage area should be away from general laboratory traffic and incompatible materials.
-
-
Disposal Request:
-
Once the container is full or has reached the maximum accumulation time set by your institution, submit a chemical waste pickup request to your EHS office.
-
Follow your institution's specific procedures for waste pickup and documentation.
-
Experimental Workflow for this compound Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all necessary safety and regulatory steps are followed.
Caption: Logical workflow for the proper disposal of this compound waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the manufacturer's Safety Data Sheet (SDS) for complete and detailed instructions.
References
Standard Operating Procedure: Personal Protective Equipment for Handling Organopalladium Compound 'Pdino'
Disclaimer: The compound "Pdino" is not a universally recognized chemical identifier. This document serves as a template for laboratory safety and handling protocols for a hypothetical, air-sensitive, and potentially toxic organopalladium compound, hereafter referred to as "this compound." The recommendations provided are based on general best practices for handling hazardous organometallic and palladium-containing reagents.[1][2][3] Researchers must consult the specific Safety Data Sheet (SDS) for any chemical they intend to use and perform a risk assessment before commencing work.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. It includes procedural, step-by-step guidance for operations and disposal to ensure the safe handling of this compound in a laboratory setting.
Essential Safety Information
Organopalladium compounds, like this compound, should be treated as highly hazardous. Potential risks include:
-
Toxicity: Soluble palladium compounds can be toxic if ingested, inhaled, or absorbed through the skin.[4]
-
Reactivity: Many organometallic reagents are air- and moisture-sensitive, with some being pyrophoric (igniting spontaneously in air).[3] They may react violently with water or other protic solvents.
-
Contact Hazards: Direct contact can cause skin irritation, chemical burns, or dermatitis. Eye contact can lead to severe damage.
Always handle this compound in a well-ventilated chemical fume hood or a glove box.[2][3]
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The required level of PPE depends on the scale of the operation and the specific procedures being performed.
Required PPE by Task Risk Level
The following table summarizes the minimum required PPE for handling this compound based on the associated risk level of the task.
| Risk Level | Task Examples | Eyes/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low | Handling sealed containers, transporting small quantities (<1g) in secondary containment. | ANSI Z87.1 compliant safety glasses.[5] | Disposable nitrile gloves.[5] | Standard cotton lab coat. | Not typically required. |
| Medium | Small-scale reactions (<5g), solution preparation, weighing solids in a fume hood. | Chemical splash goggles. | Double-gloving: inner nitrile glove, outer neoprene or butyl rubber glove. | Flame-resistant (e.g., Nomex®) lab coat.[5] | Use within a certified chemical fume hood is mandatory.[2] |
| High | Large-scale reactions (>5g), handling of pyrophoric this compound analogs, risk of splash or aerosol generation, reaction quenching. | Face shield worn over chemical splash goggles.[5] | Heavy-duty neoprene or butyl rubber gloves over disposable nitrile gloves. | Flame-resistant lab coat and a chemical-resistant apron. | A respirator may be required if engineering controls are insufficient.[4][5] |
Glove Selection and Compatibility
Glove selection is paramount due to the risk of chemical permeation. Disposable nitrile gloves offer minimal protection and should only be used for incidental contact or as an inner glove.[5] The following table provides hypothetical breakthrough time (BTT) data for common glove types when exposed to a 1M solution of this compound in Tetrahydrofuran (THF).
| Glove Material | Thickness (mils) | Breakthrough Time (minutes) | Permeation Rate (µg/cm²/min) | Recommendation |
| Nitrile (Disposable) | 4 | < 1 | > 150 | Not recommended for direct handling. Use as inner glove only. |
| Latex | 5 | < 5 | > 100 | Not recommended. Poor chemical resistance. |
| Neoprene | 18 | > 120 | < 10 | Recommended for medium-risk tasks. |
| Butyl Rubber | 14 | > 480 | < 1 | Highly Recommended for high-risk and extended duration tasks. |
Operational Plan: Step-by-Step Handling Procedure
Proper technique is essential for the safe handling of air-sensitive reagents like this compound.[1][2]
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Assemble and oven-dry all glassware before use.
-
Have appropriate quenching agents (e.g., isopropanol) and spill kits readily available.
-
Don the appropriate PPE as specified in the tables above. For any transfer of neat or concentrated this compound, high-risk PPE is mandatory.
-
-
Inert Atmosphere Transfer:
-
This compound solids and solutions should be handled under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glove box techniques.[1][2]
-
For liquid transfers via syringe, use a clean, dry, gas-tight syringe with a Luer-lock needle.[3]
-
Ensure the syringe volume is at least 25% larger than the volume of reagent to be transferred.[3]
-
-
Post-Transfer:
-
Immediately after transfer, quench any residual this compound in the syringe and needle by carefully drawing up a quenching solvent (e.g., isopropanol) and expelling it into a dedicated waste container. Repeat three times.[3]
-
Wipe down all contaminated surfaces with a suitable solvent and decontaminant.[4]
-
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.[4]
-
Quenching: Unused or excess this compound must be carefully quenched. Slowly add the this compound solution to a cooled (ice bath) and stirred solution of a less reactive alcohol like isopropanol. NEVER add water directly to unquenched this compound. [3]
-
Waste Segregation:
-
Solid Waste: Contaminated gloves, bench paper, and silica gel should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: The quenched solution and any solvent rinses should be collected in a separate, clearly labeled hazardous waste container.
-
-
Labeling and Storage: Affix a hazardous waste tag to all waste containers. Store the sealed containers in a designated satellite accumulation area away from incompatible materials.
-
Disposal Request: Arrange for pickup by your institution's Environmental Health & Safety (EH&S) department.
Experimental Protocols
Protocol: Glove Breakthrough Time (BTT) Evaluation for this compound Solution
This protocol describes a method to determine the standardized breakthrough time and permeation rate of a specific glove material when challenged with a this compound solution, following principles of ASTM F739.
-
Apparatus Setup:
-
Assemble a permeation test cell, which consists of two chambers separated by the glove material to be tested.
-
The challenge chamber will contain the this compound solution.
-
The collection chamber will be continuously swept by a collection medium (e.g., dry nitrogen gas or a solvent).
-
-
Glove Material Preparation:
-
Cut a circular sample from the palm section of the test glove.
-
Measure and record the thickness of the sample at three different points.
-
Visually inspect the sample for any defects before mounting it in the permeation cell.
-
-
Permeation Test:
-
Introduce the this compound solution (e.g., 1M in THF) into the challenge chamber, ensuring complete contact with the glove material surface.
-
Initiate the flow of the collection medium through the collection chamber at a fixed, known rate.
-
Periodically sample the collection medium at timed intervals (e.g., every 5 minutes).
-
-
Analysis:
-
Analyze the collected samples using a sensitive analytical technique, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS), to detect trace amounts of palladium.
-
The breakthrough time is defined as the time elapsed from the initial contact until the palladium concentration in the collection medium reaches a pre-defined level (e.g., 0.1 µg/cm²/min).
-
The steady-state permeation rate is calculated from the slope of the cumulative mass of palladium permeated versus time.
-
-
Data Reporting:
-
Report the breakthrough time, steady-state permeation rate, glove material, thickness, and the specific this compound solution used.
-
Visualizations
This compound Handling Workflow
Caption: Workflow for selecting appropriate PPE for handling this compound.
Hypothetical this compound Cellular Toxicity Pathway
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
